2-(Morpholin-2-yl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-1-6-5-7-2-4-9-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZYVZNGKDTSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927891 | |
| Record name | 2-(Morpholin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132995-76-7 | |
| Record name | 2-(Morpholin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Morpholinyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Morpholin-2-yl)ethanol: Current Knowledge and Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-(Morpholin-2-yl)ethanol. Due to the limited availability of published experimental data for this specific isomer, this document distinguishes between predicted properties and the sparse experimental data available for its hydrochloride salt. For comparative context, this guide will also briefly touch upon the more extensively studied isomer, 2-(Morpholin-4-yl)ethanol, to highlight the importance of isomeric specificity in research and development.
Chemical Identity and Physical Properties
This compound is a heterocyclic organic compound. It is crucial to distinguish this molecule from its isomers, particularly the more commercially available and well-documented 2-(Morpholin-4-yl)ethanol. The position of the ethanol substituent on the morpholine ring significantly influences the molecule's chemical and biological properties.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound HCl | Data Type |
| CAS Number | 132995-76-7 | 857214-74-5 | Experimental |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ | Calculated |
| Molecular Weight | 131.17 g/mol | 167.63 g/mol | Calculated |
| Appearance | - | Colorless crystal or crystalline powder[1] | Experimental |
| Boiling Point | 235.3 ± 15.0 °C | - | Predicted |
| Melting Point | - | 185-190 °C[1] | Experimental |
| Density | 1.019 ± 0.06 g/cm³ | - | Predicted |
| pKa | 14.87 ± 0.10 | - | Predicted |
| Solubility | - | Soluble in water and common organic solvents (e.g., alcohols, ethers)[1] | Experimental |
Synthesis and Experimental Protocols
Synthesis of this compound Hydrochloride (General Overview)
A two-step process has been outlined for the synthesis of this compound hydrochloride[1]:
-
Formation of the free base: Ethanol and morpholine are reacted to generate 2-morpholine ethanol. The specific reaction conditions, catalysts, and purification methods are not specified.
-
Hydrochloric acid treatment: The resulting 2-morpholine ethanol is then treated with hydrochloric acid to form the hydrochloride salt[1].
Workflow for the General Synthesis of this compound HCl
References
An In-depth Technical Guide to the Synthesis of 2-(Morpholin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-(Morpholin-2-yl)ethanol, a C2-substituted morpholine derivative. Due to the limited direct literature on this specific compound, this guide outlines a robust, multi-step synthesis based on well-established organic chemistry transformations. The proposed pathway starts from the readily available precursor, N-Boc-2-(hydroxymethyl)morpholine, and proceeds through a one-carbon chain extension utilizing a Wittig reaction followed by hydroboration-oxidation.
This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables for clarity, and includes graphical representations of the synthesis pathway and experimental workflows to aid in comprehension.
Overall Synthesis Pathway
The proposed synthesis of this compound is a four-step process commencing with the protection of the morpholine nitrogen, followed by oxidation of the primary alcohol to an aldehyde. A subsequent Wittig reaction elongates the carbon chain, and a final hydroboration-oxidation followed by deprotection yields the target molecule.
Figure 1: Proposed synthesis pathway for this compound.
Stage 1: Oxidation of N-Boc-2-(hydroxymethyl)morpholine
The synthesis begins with the oxidation of the commercially available or synthetically prepared N-Boc-2-(hydroxymethyl)morpholine to the corresponding aldehyde, N-Boc-morpholine-2-carbaldehyde. A mild oxidizing agent such as Dess-Martin periodinane (DMP) is suitable for this transformation to avoid over-oxidation to the carboxylic acid.
Quantitative Data
| Parameter | Value |
| Starting Material | N-Boc-2-(hydroxymethyl)morpholine |
| Reagents | Dess-Martin periodinane (DMP), Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | 90-95% |
| Product Purity | High, purification by column chromatography |
Experimental Protocol
-
Reaction Setup: To a solution of N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture for 15 minutes until the solid dissolves.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-morpholine-2-carbaldehyde.
Experimental Workflow
Figure 2: Workflow for the oxidation of N-Boc-2-(hydroxymethyl)morpholine.
Stage 2: Wittig Reaction for Chain Elongation
The second stage involves a Wittig reaction to convert the aldehyde into a vinyl group, thus extending the carbon chain by one. Methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium, is a suitable Wittig reagent for this transformation.
Quantitative Data
| Parameter | Value |
| Starting Material | N-Boc-morpholine-2-carbaldehyde |
| Reagents | Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
| Product Purity | High, purification by column chromatography |
Experimental Protocol
-
Wittig Reagent Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir the resulting orange-red solution for 1 hour at 0 °C.
-
Reaction Execution: To the freshly prepared ylide, add a solution of N-Boc-morpholine-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield N-Boc-2-vinylmorpholine.
Stage 3: Hydroboration-Oxidation to the Primary Alcohol
The terminal alkene is then converted to the primary alcohol through a hydroboration-oxidation reaction. This two-step process typically proceeds with anti-Markovnikov selectivity, yielding the desired primary alcohol.
Quantitative Data
| Parameter | Value |
| Starting Material | N-Boc-2-vinylmorpholine |
| Reagents | Borane-tetrahydrofuran complex (BH3·THF), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Product Purity | High, purification by column chromatography |
Experimental Protocol
-
Hydroboration: To a solution of N-Boc-2-vinylmorpholine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C and slowly add aqueous sodium hydroxide (e.g., 3M, 3.0 eq), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq), ensuring the internal temperature does not exceed 20 °C.
-
Reaction Execution: Stir the mixture at room temperature for 2 hours.
-
Work-up and Extraction: Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain N-Boc-2-(Morpholin-2-yl)ethanol.
Stage 4: Deprotection to Yield this compound
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound, this compound.
Quantitative Data
| Parameter | Value |
| Starting Material | N-Boc-2-(Morpholin-2-yl)ethanol |
| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) or Hydrochloric acid (HCl) in 1,4-Dioxane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >95% (often quantitative) |
| Product Purity | High, often used without further purification after work-up |
Experimental Protocol
-
Reaction Setup: Dissolve N-Boc-2-(Morpholin-2-yl)ethanol (1.0 eq) in dichloromethane. Cool the solution to 0 °C.
-
Reaction Execution: Add trifluoroacetic acid (10 eq) dropwise. Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., 2M NaOH) to pH > 10.
-
Extraction: Extract the aqueous solution with a suitable organic solvent such as a mixture of chloroform and isopropanol.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by distillation or crystallization of its salt if necessary.
Logical Relationship of Deprotection
Figure 3: Logical flow of the Boc-deprotection step.
An In-depth Technical Guide to the Physical Characteristics of 2-(Morpholin-2-yl)ethanol and Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available physical characteristics of 2-(Morpholin-2-yl)ethanol and its closely related isomers and salts. Due to a notable scarcity of published data for this compound, this document also includes detailed information on 2-(Morpholin-4-yl)ethanol and this compound hydrochloride to provide a valuable comparative resource for researchers.
Introduction
This compound is a chemical compound of interest in various research and development sectors. However, a thorough review of scientific literature and chemical databases reveals a significant lack of available data regarding its specific physical properties. In contrast, its structural isomer, 2-(Morpholin-4-yl)ethanol, and its hydrochloride salt, this compound hydrochloride, are more extensively characterized. This guide aims to consolidate the available information on these related compounds to offer a useful reference point for scientists working with morpholine derivatives.
Comparative Physical Characteristics
The following table summarizes the key physical and chemical properties of this compound, 2-(Morpholin-4-yl)ethanol, and this compound hydrochloride. The data for this compound is largely theoretical or unavailable, underscoring the need for further experimental characterization.
| Property | This compound | 2-(Morpholin-4-yl)ethanol | This compound hydrochloride |
| CAS Number | Not found | 622-40-2[1][2][3] | 857214-74-5[4][5] |
| Molecular Formula | C6H13NO2 | C6H13NO2[1][2][6] | C6H14ClNO2[4] |
| Molecular Weight | 131.17 g/mol | 131.17 g/mol [1][2][6] | 167.63 g/mol [4] |
| Appearance | Not available | Clear colorless to yellow liquid[1][2][3] | Colorless crystal or crystalline powder[4] |
| Melting Point | Not available | -1 °C[1][2] | ~185-190 °C[4] |
| Boiling Point | Not available | 227 °C at 757 mmHg[1][2] | Not available |
| Density | Not available | 1.083 g/mL at 25 °C[1][2] | Not available |
| Solubility in Water | Not available | Miscible[1][2] | Soluble[4] |
| Refractive Index | Not available | n20/D 1.476[1][2] | Not available |
Experimental Protocols for Physical Characterization
The following are detailed, generalized methodologies for determining the key physical properties of a liquid organic compound like this compound.
Determination of Melting Point (for solid derivatives like the hydrochloride salt)
The melting point of a solid compound can be determined using the capillary tube method with a melting point apparatus.[7][8][9][10]
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[10]
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]
-
Record the temperature at which the first drop of liquid is observed (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting). The melting point is reported as this range.
Determination of Boiling Point
The boiling point of a liquid can be determined using a micro boiling point or distillation method.[11][12][13][14][15]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating mantle or oil bath
-
Beaker
Procedure:
-
Add a small volume (a few milliliters) of the liquid sample into a small test tube.
-
Place a capillary tube, with its sealed end facing up, into the test tube containing the liquid.
-
Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly in a heating bath (e.g., oil bath).
-
Heat the bath gradually while stirring to ensure uniform temperature distribution.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Note the temperature at which a rapid and continuous stream of bubbles emerges. This is the boiling point of the liquid.[13]
Determination of Density
The density of a liquid can be accurately measured using a pycnometer or a digital density meter.[16][17][18][19]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Clean and dry the pycnometer thoroughly and weigh it empty on an analytical balance (m1).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. Insert the stopper and allow any excess liquid to exit through the capillary.
-
Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.
-
Dry the outside of the pycnometer and weigh it (m2).
-
Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) at the same temperature and weigh it (m3).
-
The density of the sample liquid (ρ_sample) is calculated using the formula: ρ_sample = ((m2 - m1) / (m3 - m1)) * ρ_water
Determination of Solubility in Water
A common method to determine the solubility of a compound in water is the shake-flask method.[20][21][22]
Apparatus:
-
Conical flasks with stoppers
-
Shaking incubator or magnetic stirrer
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of the solid or liquid solute to a known volume of distilled water in a conical flask.
-
Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand to let any undissolved solute settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any solid particles.
-
Determine the concentration of the solute in the filtered saturated solution using a suitable analytical technique.
-
The determined concentration is the solubility of the compound at that temperature.
Visualized Workflow for Physical Characterization
The following diagram illustrates a general workflow for the physical characterization of a new chemical compound.
References
- 1. 2-Morpholinoethanol | 622-40-2 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. 857214-74-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. westlab.com [westlab.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. southalabama.edu [southalabama.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. vernier.com [vernier.com]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 17. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 18. knowledge.reagecon.com [knowledge.reagecon.com]
- 19. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 20. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
Solubility of 2-(Morpholin-2-yl)ethanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(Morpholin-2-yl)ethanol, a versatile building block in pharmaceutical and chemical synthesis. Due to its unique structural features, understanding its solubility profile in various organic solvents is critical for its effective use in reaction chemistry, formulation development, and purification processes. This document compiles available solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses both a polar morpholine ring and a hydroxyl group, capable of hydrogen bonding, as well as a nonpolar ethyl backbone. This amphiphilic nature dictates its solubility across a range of solvents with varying polarities.
Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on chemical supplier information and safety data sheets, a qualitative understanding of its solubility has been established. The following table summarizes the available information.
| Solvent | Chemical Formula | Polarity | Solubility Profile |
| Water | H₂O | High | Miscible[1][2] |
| Ethanol | C₂H₅OH | High | Soluble[3] |
| Methanol | CH₃OH | High | Slightly Soluble[1][4] |
| Ether (Diethyl ether) | (C₂H₅)₂O | Low | Soluble[5] |
| Chloroform | CHCl₃ | Medium | Slightly Soluble[1][4] |
| Ethyl Acetate | C₄H₈O₂ | Medium | Slightly Soluble[1][4] |
It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual solubility can be influenced by factors such as temperature and the presence of impurities. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent. The following protocol outlines the general steps involved.
1. Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Apparatus for quantitative analysis (e.g., HPLC, GC, UV-Vis spectrophotometer)
-
Syringes and filters (pore size appropriate to remove undissolved solids)
2. Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature should be carefully controlled and recorded as solubility is temperature-dependent.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifugation is recommended to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. To avoid aspirating any solid particles, the syringe tip should be positioned well below the liquid surface but above the sedimented solid.
-
Filtration: Immediately filter the collected sample through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
Dilution (if necessary): Depending on the concentration of the saturated solution and the analytical method's linear range, the sample may need to be diluted with the same solvent.
-
Quantitative Analysis: Analyze the concentration of this compound in the filtered (and possibly diluted) sample using a pre-validated analytical method.
-
Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While comprehensive quantitative data remains sparse, the provided qualitative information and the detailed experimental protocol for the shake-flask method offer a strong starting point for researchers and drug development professionals. For critical applications, it is imperative to perform precise solubility measurements under the specific conditions of interest. The visualized workflow for this determination serves as a practical guide for laboratory execution.
References
- 1. 2-Morpholinoethanol | 622-40-2 [chemicalbook.com]
- 2. N-(2-Hydroxyethyl)morpholine, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. chembk.com [chembk.com]
- 4. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]
- 5. hnsincere.com [hnsincere.com]
Spectroscopic Data for 2-(Morpholin-2-yl)ethanol: A Technical Note on Data Availability
For Researchers, Scientists, and Drug Development Professionals
It is crucial to distinguish 2-(Morpholin-2-yl)ethanol from its well-documented isomer, 2-(Morpholin-4-yl)ethanol , also known as 2-Morpholinoethanol. The majority of available spectroscopic data under the general name "morpholinoethanol" pertains to the 4-substituted isomer, where the ethanol group is attached to the nitrogen atom of the morpholine ring.
Compound Identification
| Compound Name | This compound |
| Structure | ![]() |
| CAS Number | 132995-76-7 |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
While specific experimental data is not available, a general experimental workflow for acquiring such data is presented below. This workflow represents a standard approach for the characterization of a novel or sparsely documented chemical compound.
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines a typical workflow for the spectroscopic characterization of a synthesized or acquired chemical compound like this compound.
Caption: Figure 1. A generalized workflow for obtaining and interpreting spectroscopic data for a chemical compound.
Methodologies for Spectroscopic Analysis
Should a sample of this compound be available, the following standard protocols would be employed to acquire the necessary spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The spectrum would be acquired on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane). Expected signals would include multiplets for the morpholine ring protons, a triplet for the methylene group adjacent to the hydroxyl group, and a triplet for the methylene group attached to the morpholine ring.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be acquired to determine the number of unique carbon environments. Chemical shifts would be referenced to the deuterated solvent.
-
2D NMR (COSY, HSQC): To aid in the definitive assignment of proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be conducted.
Infrared (IR) Spectroscopy
An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. Key expected vibrational bands would include a broad O-H stretch (around 3300 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and C-O and C-N stretching bands in the fingerprint region.
Mass Spectrometry (MS)
The molecular weight and fragmentation pattern of the compound would be determined using a mass spectrometer. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable. The molecular ion peak [M+H]⁺ or [M]⁺ would be expected, corresponding to the molecular weight of the compound.
Conclusion
An In-depth Technical Guide to 2-(Morpholin-2-yl)ethanol: Synthesis, History, and Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Morpholin-2-yl)ethanol, a fine chemical intermediate belonging to the class of 2-substituted morpholines. While specific historical records on the discovery of this particular isomer are not extensively documented in publicly available literature, this guide contextualizes its significance through the broader history of the morpholine scaffold in medicinal chemistry and outlines plausible, modern synthetic routes based on established methodologies for analogous compounds.
Introduction and Historical Context
The morpholine ring is a privileged scaffold in drug discovery, valued for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. Its unique structure, featuring both a basic nitrogen and a polar ether oxygen, allows for improved aqueous solubility and metabolic stability. Historically, morpholine and its derivatives have been integral to the development of a wide array of therapeutics, particularly in the realm of central nervous system (CNS) disorders, where they can improve blood-brain barrier permeability.
While the 4-substituted morpholine isomer, 2-(Morpholin-4-yl)ethanol (also known as N-(2-Hydroxyethyl)morpholine), is widely documented and utilized, the 2-substituted isomer, this compound, represents a more specialized building block. Its development is intrinsically linked to the advancement of asymmetric synthesis techniques that allow for precise control over the stereocenter at the C-2 position of the morpholine ring. Such chiral morpholines are crucial intermediates for creating complex, bioactive molecules.
Physicochemical and Identification Data
Quantitative data for this compound and its common synthetic precursor are summarized below.
| Property | This compound Hydrochloride | tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (N-Boc protected intermediate) |
| CAS Number | 857214-74-5 | 913642-78-1 |
| Molecular Formula | C₆H₁₄ClNO₂ | C₁₁H₂₁NO₄ |
| Molecular Weight | 167.63 g/mol | 231.29 g/mol |
| Appearance | Colorless crystal or crystalline powder | Not specified |
| Melting Point | ~185-190 °C | Not specified |
| Solubility | Soluble in water and common organic solvents (alcohols, ethers) | Not specified |
| IUPAC Name | 2-(Morpholin-2-yl)ethan-1-ol hydrochloride | tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate |
Plausible Synthetic Pathways and Experimental Protocols
Due to the limited specific literature on the synthesis of this compound, this section details two plausible and well-documented modern synthetic strategies for obtaining 2-substituted morpholines. These protocols are representative of current synthetic chemistry and can be adapted for the target molecule.
Synthesis via N-Boc Protected Intermediate
A common and logical route to this compound involves the synthesis of an N-protected precursor, tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, followed by deprotection of the Boc (tert-butoxycarbonyl) group.
Caption: Synthetic workflow via N-Boc protected intermediate.
Experimental Protocol 1: N-Boc Deprotection (General Protocol)
This protocol describes the removal of the N-Boc protecting group under acidic conditions, a standard procedure in organic synthesis.
-
Materials:
-
N-Boc protected amine (e.g., tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 25-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[1]
-
Asymmetric Hydrogenation of Dehydromorpholines
A highly efficient and stereoselective method to produce chiral 2-substituted morpholines is through the asymmetric hydrogenation of a corresponding dehydromorpholine precursor. This method utilizes a chiral catalyst to achieve high enantioselectivity.[2][3][4][5]
Caption: Asymmetric hydrogenation workflow for chiral 2-substituted morpholines.
Experimental Protocol 2: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine (Representative Protocol)
This protocol is adapted from a published procedure for the synthesis of chiral 2-substituted morpholines and illustrates the general methodology.[2]
-
Materials:
-
2-Substituted dehydromorpholine (e.g., 2-Phenyl-3,4-dihydro-2H-1,4-oxazine)
-
[Rh(COD)₂]BF₄ (Rhodium catalyst precursor)
-
(R)-SKP (chiral bisphosphine ligand)
-
Anhydrous Dichloromethane (DCM)
-
Hydrogen gas (high pressure)
-
Stainless-steel autoclave
-
-
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mol%) and the (R)-SKP ligand (1.05 mol%) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Substrate Preparation: In a separate vial, dissolve the 2-substituted dehydromorpholine substrate in anhydrous DCM.
-
Hydrogenation: Transfer the substrate solution to the catalyst solution. Place the resulting mixture into a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times, then pressurize to 50 atm of hydrogen.
-
Stir the reaction at room temperature for 24 hours.
-
Work-up: Carefully release the pressure. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography to yield the chiral 2-substituted morpholine.[2]
-
Biological Significance and Applications
While no specific biological activity or signaling pathway has been directly attributed to this compound in the reviewed literature, its structural motif is of high interest in drug development. The introduction of a morpholine ring is a common strategy to improve the drug-like properties of a molecule. Specifically, C-2 substituted morpholines are key components in various experimental drugs, including inhibitors of enzymes like GSK-3β and agonists for receptors such as the dopamine D3 receptor.[4] The ethanol side chain provides a reactive handle for further chemical modification, allowing for its incorporation into larger, more complex molecules as a key building block.
Conclusion
This compound is a valuable, albeit underexplored, chemical intermediate. While its specific discovery and history are not well-documented, its importance can be inferred from the extensive use of the 2-substituted morpholine scaffold in modern medicinal chemistry. The synthetic pathways outlined in this guide, based on robust and contemporary chemical methods, provide a clear roadmap for its preparation in a laboratory setting. Further research into the unique properties and potential applications of this specific isomer could yield novel discoveries in the field of drug development and material science.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
CAS number and molecular structure of 2-(Morpholin-2-yl)ethanol
This technical guide provides a comprehensive overview of the chemical compound 2-(Morpholin-2-yl)ethanol, addressing its molecular structure, chemical identifiers, and available technical data. A significant point of clarification is the distinction between this compound and its more common structural isomer, 2-(Morpholin-4-yl)ethanol, for which a greater volume of public data exists. This document is intended for researchers, scientists, and professionals in drug development.
Compound Identification and Isomerism
This compound is a heterocyclic organic compound featuring a morpholine ring substituted at the C2 position with an ethanol group. It is crucial to distinguish it from its N-substituted isomer, 2-(morpholin-4-yl)ethanol, where the ethanol group is attached to the nitrogen atom at the 4-position. This structural difference significantly impacts their chemical properties and biological activities.
The primary identifier for this compound is its CAS number: 132995-76-7 .[1][2][3][4] Its hydrochloride salt is identified by CAS number 857214-74-5 .[5][6][7] In contrast, the more frequently cited isomer, 2-(morpholin-4-yl)ethanol (also known as N-(2-Hydroxyethyl)morpholine), has the CAS number 622-40-2 .[8][9][10][11]
Technical Data for this compound
Publicly available data for this compound and its hydrochloride salt is limited. The information is primarily confined to chemical identifiers and basic predicted properties.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound HCl |
|---|---|---|
| CAS Number | 132995-76-7[1][12] | 857214-74-5[5][6] |
| Molecular Formula | C6H13NO2[1][4][12] | C6H14ClNO2[5][6] |
| Molecular Weight | 131.17 g/mol [1][12] | 167.63 g/mol [5] |
| Boiling Point | 235.3 ± 15.0 °C (Predicted)[12] | Not Available |
| Density | 1.019 ± 0.06 g/cm³ (Predicted)[12] | Not Available |
| pKa | 14.87 ± 0.10 (Predicted)[12] | Not Available |
| Storage Temperature | 2-8°C[12] | -4°C to -20°C[7] |
| Appearance | Not Available | Colorless crystal or crystalline powder[5] |
| Solubility | Not Available | Soluble in water and common organic solvents[5] |
| Melting Point | Not Available | ~185-190°C[5] |
Experimental Protocols
In-Depth Profile of the Isomer: 2-(Morpholin-4-yl)ethanol (CAS 622-40-2)
Given the scarcity of data on the 2-yl isomer, this section provides a detailed guide to the well-documented 4-yl isomer, 2-(Morpholin-4-yl)ethanol, as a valuable reference for researchers working with related structures.
This compound is a colorless to yellow liquid used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.[11] For example, it is a derivative of morpholine used in preparing ester prodrugs of naproxen.[10][11] It has also been shown to induce DNA repair in primary cultures of rat hepatocytes.[10]
Table 2: Quantitative Physicochemical Data for 2-(Morpholin-4-yl)ethanol
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 622-40-2 | [8][9] |
| Molecular Formula | C6H13NO2 | [8][13] |
| Molecular Weight | 131.17 g/mol | [8] |
| Appearance | Clear colorless to yellow liquid | [11] |
| Melting Point | -1 °C | [13][14] |
| Boiling Point | 223-225 °C | [13] |
| Density | 1.083 g/mL at 25 °C | [14][15] |
| Refractive Index | n20/D 1.476 | [14][15] |
| Flash Point | 211 °F (~99.4 °C) | [14] |
| Water Solubility | Miscible | [14] |
| pH | 10.7 (100g/L solution at 20°C) | [14][15] |
| LogP | -1.32 at 25°C |[15] |
Table 3: Toxicological Data for 2-(Morpholin-4-yl)ethanol
| Test | Species | Route | Value | Source(s) |
|---|---|---|---|---|
| LD50 | Rat | Oral | 5500 mg/kg | [16] |
| LD50 | Guinea Pig | Dermal | 2500 mg/kg | [16] |
| LD50 | Rabbit | Skin | >16 g/kg | [16] |
| Draize Test | Rabbit | Eye | 20 mg (Severe) | [16] |
| Draize Test | Rabbit | Eye | 20 mg/24H (Moderate) |[16] |
Summary and Conclusion
This compound (CAS 132995-76-7) is a distinct chemical entity for which detailed public data, particularly regarding experimental protocols and biological activity, is sparse. Researchers must exercise caution to distinguish it from its widely documented N-substituted isomer, 2-(morpholin-4-yl)ethanol (CAS 622-40-2). While the fundamental properties of the 2-yl isomer can be predicted, further empirical studies are required to fully characterize its physicochemical behavior, reactivity, and potential applications in drug development and other scientific fields. This guide provides the available data for the specified compound and offers a comprehensive profile of its common isomer as a critical reference point.
References
- 1. 132995-76-7 | 2-Morpholineethanol - Moldb [moldb.com]
- 2. 2-(2-Hydroxyethyl)morpholine132995-76-7,Purity98%_Dayang Chem (Hangzhou) Co., Ltd [molbase.com]
- 3. 132995-76-7|this compound| Ambeed [ambeed.com]
- 4. 2-Morpholineethanol | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. 2-Morpholin-2-yl-ethanol hydrochloride | 857214-74-5 [sigmaaldrich.com]
- 7. 857214-74-5|this compound hydrochloride|this compound hydrochloride|-范德生物科技公司 [bio-fount.com]
- 8. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 622-40-2 CAS MSDS (2-Morpholinoethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 2-Morpholinoethanol | 622-40-2 [chemicalbook.com]
- 12. 2-(2-Hydroxyethyl)morpholine | 132995-76-7 [amp.chemicalbook.com]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. chemwhat.com [chemwhat.com]
- 15. chembk.com [chembk.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Untapped Potential: A Technical Guide to the Prospective Biological Activity of 2-(Morpholin-2-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The morpholine nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its advantageous physicochemical properties often impart improved solubility, metabolic stability, and target engagement. While derivatives of N-substituted (morpholin-4-yl) and C-4 substituted morpholines have been extensively explored, a significant knowledge gap exists concerning the biological activities of derivatives stemming from the C-2 position, specifically 2-(Morpholin-2-yl)ethanol. This technical guide aims to illuminate the potential biological activities of this underexplored scaffold. Drawing upon the rich pharmacology of the broader morpholine class and related ethanolamine-containing compounds, we will project potential therapeutic applications, outline relevant experimental methodologies, and provide a framework for future research and development in this promising area.
Introduction: The Case for this compound Derivatives
The morpholine ring is a privileged scaffold in drug discovery, valued for its ability to enhance pharmacokinetic and pharmacodynamic properties.[1][2] Its incorporation into molecules can lead to improved aqueous solubility, metabolic stability, and favorable interactions with biological targets through hydrogen bonding and dipolar interactions.[1] A vast body of research details the diverse biological activities of N-substituted morpholine derivatives, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) applications.[1][3][4][5]
However, the substitution pattern on the morpholine ring profoundly influences its biological effects. While N-substitution (position 4) is common, C-substitution offers a distinct vector for structural modification, potentially leading to novel pharmacological profiles. The this compound scaffold, with a hydroxyethyl group at a carbon atom adjacent to the oxygen, presents a unique combination of a polar hydroxyl group and a chiral center, offering opportunities for stereospecific interactions with biological targets.
Despite a thorough review of the scientific literature, specific data on the biological activities of this compound derivatives are scarce. This guide, therefore, extrapolates potential activities based on the known pharmacology of related morpholine and ethanolamine structures, providing a roadmap for pioneering research in this area.
Projected Biological Activities and Therapeutic Targets
Based on the established pharmacology of the morpholine moiety and the ethanolamine pharmacophore, several key therapeutic areas present themselves as primary targets for the investigation of this compound derivatives.
Anticancer Activity
Morpholine derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[3][6][7] The morpholine ring is a key component of several kinase inhibitors, including the PI3K inhibitor GDC-0941 and the mTOR inhibitor Torin1.
-
Projected Mechanism of Action: Derivatives of this compound could be designed to target key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. The hydroxyl group of the ethanol moiety could serve as a crucial hydrogen bond donor or acceptor, enhancing binding affinity and selectivity for the kinase ATP-binding pocket. Furthermore, the chiral center at the C-2 position could allow for stereospecific interactions, potentially leading to improved potency and reduced off-target effects.
-
Potential Targets:
-
Phosphoinositide 3-kinases (PI3Ks)
-
Mammalian Target of Rapamycin (mTOR)
-
Tyrosine kinases (e.g., EGFR, VEGFR)
-
Topoisomerase II[6]
-
Anti-inflammatory Activity
The anti-inflammatory properties of morpholine-containing compounds are well-documented.[8][9] They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by targeting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]
-
Projected Mechanism of Action: this compound derivatives could act as inhibitors of key inflammatory enzymes. The morpholine ring can contribute to favorable pharmacokinetic properties, allowing for effective delivery to inflamed tissues, while modifications to the ethanol side chain could be optimized for potent and selective enzyme inhibition.
-
Potential Targets:
-
Inducible nitric oxide synthase (iNOS)
-
Cyclooxygenase-2 (COX-2)
-
Cytokines (e.g., TNF-α, IL-6)
-
Antimicrobial and Antifungal Activity
The morpholine scaffold is present in several antimicrobial and antifungal agents.[10] These compounds often function by disrupting cell wall synthesis or interfering with essential metabolic pathways in microorganisms.
-
Projected Mechanism of Action: The unique structural features of this compound could be exploited to design novel antimicrobial agents. The ability of the morpholine oxygen and nitrogen to form hydrogen bonds, combined with the reactivity of the terminal hydroxyl group, could be leveraged to interact with microbial enzymes or cell surface components.
-
Potential Targets:
-
Bacterial cell wall synthesis enzymes
-
Fungal ergosterol biosynthesis pathway
-
Microbial DNA gyrase and topoisomerases
-
Central Nervous System (CNS) Activity
The physicochemical properties of the morpholine ring, particularly its pKa and ability to improve blood-brain barrier permeability, make it an attractive scaffold for CNS drug discovery.[4][5][11]
-
Projected Mechanism of Action: Derivatives of this compound could be developed as modulators of CNS receptors and enzymes. The ethanolamine substructure is a common feature in many neurotransmitters and CNS-active drugs. Judicious modification of this scaffold could lead to compounds with activity at adrenergic, dopaminergic, or serotonergic receptors.
-
Potential Targets:
-
Adrenergic receptors (alpha and beta)[12]
-
Dopamine and serotonin transporters
-
Enzymes involved in neurodegenerative diseases
-
Quantitative Data Summary (Hypothetical Framework)
Due to the absence of specific experimental data for this compound derivatives in the public domain, the following tables are presented as a hypothetical framework for data presentation. Researchers entering this field can use these templates to structure their findings for clear comparison and analysis.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound ID | Substitution on Ethanol Moiety | Target Kinase | IC50 (nM) | Cell Line |
| Example-1 | Phenyl | PI3Kα | Data | MCF-7 |
| Example-2 | 4-Fluorophenyl | mTOR | Data | PC-3 |
| Example-3 | Pyridin-3-yl | EGFR | Data | A549 |
Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Substitution on Ethanol Moiety | Assay | IC50 (µM) |
| Example-4 | 2,4-Dichlorophenyl | iNOS Inhibition | Data |
| Example-5 | Naphthyl | COX-2 Inhibition | Data |
| Example-6 | Thienyl | TNF-α Release | Data |
Experimental Protocols
The following sections provide detailed methodologies for key experiments that would be essential for the synthesis and biological evaluation of novel this compound derivatives.
General Synthesis of C-2 Substituted Morpholine Derivatives
The synthesis of C-2 substituted morpholines can be challenging. A potential retrosynthetic approach is outlined below.
Protocol:
-
N-Protection of a Chiral Amino Alcohol: To a solution of the starting chiral amino alcohol in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Epoxide Ring Opening: The N-protected amino alcohol is then reacted with a substituted epoxide in the presence of a Lewis acid or base catalyst to yield an open-chain amino diol.
-
Intramolecular Cyclization: The resulting amino diol can be cyclized to form the C-2 substituted morpholine ring. This can be achieved under various conditions, such as Mitsunobu reaction conditions or by converting the terminal hydroxyl group to a good leaving group followed by base-mediated cyclization.
-
Deprotection and Derivatization: The protecting group on the morpholine nitrogen can be removed, and the nitrogen can be further derivatized if desired. The hydroxyl group of the ethanol side chain can also be modified to generate a library of derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of synthesized compounds against a specific protein kinase (e.g., PI3K, mTOR).
Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a white opaque microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
Objective: To assess the ability of synthesized compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum)
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess Reagent
-
96-well cell culture plates
-
Spectrophotometer
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the percent inhibition of NO production and determine the IC50 value.
-
A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition is not due to cytotoxicity.
Signaling Pathway Visualizations
The following diagrams illustrate potential signaling pathways that could be modulated by this compound derivatives, based on the known activities of other morpholine-containing compounds.
Conclusion and Future Directions
The this compound scaffold represents a largely unexplored area of chemical space with significant potential for the development of novel therapeutics. While direct experimental evidence is currently lacking, the known biological activities of the broader morpholine class of compounds provide a strong rationale for investigating these derivatives for anticancer, anti-inflammatory, antimicrobial, and CNS applications.
Future research should focus on the development of efficient and stereoselective synthetic routes to access a diverse library of this compound derivatives. Subsequent high-throughput screening against a panel of relevant biological targets will be crucial to identify initial lead compounds. Structure-activity relationship (SAR) studies can then be employed to optimize the potency, selectivity, and pharmacokinetic properties of these hits.
This technical guide serves as a foundational resource to stimulate and guide research into this promising, yet uncharted, territory of medicinal chemistry. The unique structural features of this compound derivatives may hold the key to unlocking new and effective treatments for a range of human diseases.
References
- 1. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 10. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
literature review on substituted morpholine compounds
An In-depth Technical Guide to Substituted Morpholine Compounds for Drug Discovery Professionals
Introduction
The morpholine scaffold, a six-membered heterocyclic ring containing nitrogen and oxygen, is a privileged structure in medicinal chemistry.[1][2] Its significance stems from its advantageous physicochemical, biological, and metabolic properties, making it a versatile building block in drug design.[2][3] The morpholine ring can improve pharmacokinetic profiles, enhance solubility, and increase the potency of drug candidates through specific molecular interactions.[4][5] Substituted morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[6][7][8] This technical guide provides a comprehensive review of substituted morpholine compounds, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), to support researchers and scientists in the field of drug development.
I. Synthesis of Substituted Morpholine Scaffolds
The creation of diverse libraries of substituted morpholines for SAR studies is enabled by a variety of robust synthetic strategies.[1] Key approaches include palladium-catalyzed reactions, multi-component reactions, and intramolecular cyclization.
A. Palladium-Catalyzed Carboamination
A concise and asymmetric method for synthesizing cis-3,5-disubstituted morpholines utilizes a palladium-catalyzed carboamination reaction.[9] This key step involves coupling a substituted ethanolamine derivative with an aryl or alkenyl bromide, generating the morpholine products as single stereoisomers in moderate to good yields.[9]
Experimental Protocol: Synthesis of cis-3,5-Disubstituted Morpholines [9]
A typical procedure involves reacting the O-allyl ethanolamine substrate (1.0 equiv) with an aryl or alkenyl bromide (R¹Br, 2.0 equiv) in the presence of sodium tert-butoxide (NaOtBu, 2.0 equiv). The reaction is catalyzed by a palladium source, such as palladium(II) acetate (Pd(OAc)₂, 2 mol %), and a phosphine ligand, like tri(2-furyl)phosphine (P(2-furyl)₃, 8 mol %). The reaction is carried out in toluene (0.4 M) at a temperature of 105 °C. Products are typically formed with a high diastereomeric ratio (>20:1) and are isolated after purification.[9]
Table 1: Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination [9]
| Entry | R (Substrate) | R¹ (Bromide) | Product | Yield (%) |
| 1 | Bn | Ph | 3a | 71 |
| 2 | Bn | 4-MeO-C₆H₄ | 3b | 70 |
| 3 | Bn | 4-F-C₆H₄ | 3c | 66 |
| 4 | i-Pr | Ph | 3d | 65 |
| 5 | i-Pr | 4-MeO-C₆H₄ | 3e | 62 |
Conditions: 1.0 equiv substrate, 2.0 equiv R¹Br, 2.0 equiv NaOtBu, 2 mol % Pd(OAc)₂, 8 mol % P(2-furyl)₃, toluene (0.4 M), 105 °C. Isolated yields are an average of two experiments.
B. Copper-Catalyzed Three-Component Reaction
An efficient method for producing highly substituted, unprotected morpholines involves a copper-catalyzed three-component reaction.[10] This approach utilizes readily available vicinal amino alcohols, diverse aldehydes, and diazomalonates as starting materials.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. ijprems.com [ijprems.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of 2-(Morpholin-2-yl)ethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(Morpholin-2-yl)ethanol, a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutically active compounds. The inherent bifunctionality of this molecule, possessing both a secondary amine and a primary alcohol, allows for a diverse range of chemical transformations, making it an attractive scaffold for creating complex molecular architectures.
Introduction
This compound is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid morpholine core and the presence of two reactive functional groups make it a versatile starting material for the synthesis of a variety of derivatives. The stereochemistry at the C2 position provides an opportunity for the development of enantiomerically pure compounds, a critical aspect in modern drug discovery. This document outlines key applications and provides a detailed protocol for a representative synthetic transformation.
Key Applications in Organic Synthesis
The primary utility of this compound and its derivatives lies in their role as scaffolds for the synthesis of bioactive molecules. The secondary amine can be readily N-functionalized, while the primary alcohol offers a handle for etherification, esterification, or conversion to other functional groups.
A significant application is in the synthesis of substituted morpholine analogs as receptor antagonists. For instance, the N-Boc protected form of (S)-2-(hydroxymethyl)morpholine serves as a key intermediate in the preparation of potent and selective dopamine D4 receptor antagonists.[1] This highlights the importance of this scaffold in constructing molecules with specific biological targets.
Experimental Protocols
This section provides a detailed experimental protocol for the derivatization of a protected form of this compound, a common strategy to introduce molecular diversity.
N-Arylation of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
This protocol details the copper-mediated coupling of an aryl bromide with the N-Boc protected (S)-2-(hydroxymethyl)morpholine.
Reaction Scheme:
Figure 1: N-Arylation of Boc-protected (S)-2-(hydroxymethyl)morpholine.
Materials:
| Material | CAS Number |
| (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 135065-76-8 |
| Aryl bromide | Varies |
| Copper(I) iodide (CuI) | 7681-65-4 |
| 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4Phen) | 1662-01-7 |
| Cesium carbonate (Cs2CO3) | 534-17-8 |
| Toluene | 108-88-3 |
| Dichloromethane (CH2Cl2) | 75-09-2 |
| Lithium chloride (LiCl) | 7447-41-8 |
| Magnesium sulfate (MgSO4) | 7487-88-9 |
| Ethyl acetate (EtOAc) | 141-78-6 |
| Hexanes | 110-54-3 |
Procedure: [1]
-
To a reaction vessel, add (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq).
-
Add the corresponding aryl bromide (1.2 eq), CuI (0.2 eq), Me4Phen (0.4 eq), and Cs2CO3 (2.0 eq).
-
Add anhydrous toluene to the mixture.
-
Heat the reaction mixture at 110 °C for 18 hours.
-
After 18 hours, cool the reaction to room temperature.
-
Dilute the mixture with CH2Cl2 and wash with a 5% aqueous LiCl solution.
-
Separate the organic layer, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a gradient of 5–30% EtOAc/hexanes) to yield the N-arylated product.
Quantitative Data:
| Product | Yield (%) |
| (S)-tert-butyl 2-(hydroxymethyl)-4-(4-phenoxyphenyl)morpholine-4-carboxylate | 14-30% |
| Other N-aryl derivatives | Varies |
Visualization of Synthetic Pathways
The following diagram illustrates a general synthetic workflow for the diversification of the this compound scaffold, starting from the commercially available N-Boc protected intermediate.
Figure 2: General workflow for the synthesis of diverse morpholine analogs.
Conclusion
This compound and its protected derivatives are valuable chiral building blocks for the synthesis of complex molecules, particularly in the field of drug discovery. The ability to selectively functionalize both the nitrogen and oxygen atoms allows for the creation of diverse chemical libraries for screening against various biological targets. The provided protocol for N-arylation serves as a foundational method that can be adapted for the synthesis of a wide range of N-substituted morpholine derivatives. Further exploration of the reactivity of this scaffold is likely to lead to the discovery of novel compounds with significant therapeutic potential.
References
2-(Morpholin-2-yl)ethanol: A Versatile C2-Substituted Scaffold in Medicinal Chemistry
Introduction: 2-(Morpholin-2-yl)ethanol is a valuable heterocyclic building block in medicinal chemistry, offering a unique structural motif for the development of novel therapeutic agents. As a C2-substituted morpholine, it provides a distinct three-dimensional architecture compared to its more common N-substituted counterpart, 2-(morpholin-4-yl)ethanol. This structural nuance allows for the exploration of new chemical space and the generation of compounds with tailored pharmacological profiles. The morpholine ring, a privileged scaffold in drug discovery, often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The ethanol side chain of this compound provides a convenient handle for further chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
One of the most notable applications of this building block is in the development of norepinephrine reuptake inhibitors (NRIs), exemplified by the clinical candidate edivoxetine. This highlights the potential of the this compound core to interact with key biological targets, particularly neurotransmitter transporters.
Application in Norepinephrine Reuptake Inhibitors
The primary application of this compound in medicinal chemistry to date has been in the design of selective norepinephrine reuptake inhibitors (NRIs). These agents block the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine, a neurotransmitter crucial for regulating mood, attention, and arousal.
Mechanism of Action: Norepinephrine Transporter (NET) Inhibition
The norepinephrine transporter is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling. Inhibition of NET by drugs like those derived from this compound blocks this reuptake process. This leads to a prolonged presence of norepinephrine in the synapse, enhancing its interaction with adrenergic receptors on the postsynaptic neuron. This enhanced noradrenergic signaling is the therapeutic basis for treating conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).
Norepinephrine Transporter (NET) Inhibition Pathway.
Quantitative Data: Edivoxetine and Analogs
The development of edivoxetine has provided valuable quantitative data on the potency and selectivity of this compound derivatives as NRIs. While extensive public data on a wide range of analogs is limited, the available information highlights the high affinity of these compounds for the norepinephrine transporter.
| Compound | Target | Assay Type | IC50 (nM) | Species | Reference |
| Edivoxetine | NET | Unbound plasma drug (biomarker) | 0.041 | Human | [1] |
| Edivoxetine | NET | Unbound cerebrospinal fluid drug (biomarker) | 0.794 | Human | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the this compound building block and its subsequent derivatization, which are crucial steps in the drug discovery process.
1. Enantioselective Synthesis of (S)-2-(Morpholin-2-yl)ethanol
This protocol describes a general approach for the enantioselective synthesis of C2-functionalized morpholines, which can be adapted for the synthesis of (S)-2-(morpholin-2-yl)ethanol. The key steps involve an organocatalytic α-chlorination of an aldehyde followed by reduction and cyclization.
Enantioselective Synthesis Workflow.
Materials:
-
Acetaldehyde derivative (e.g., benzyloxyacetaldehyde)
-
Organocatalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine)
-
Chlorinating agent (e.g., N-chlorosuccinimide)
-
Reducing agent (e.g., Sodium borohydride)
-
Activating agent (e.g., Trifluoromethanesulfonic anhydride)
-
Base (e.g., 2,6-Lutidine)
-
Aminoethanol
-
Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
α-Chlorination: To a solution of the acetaldehyde derivative in an anhydrous solvent at low temperature (e.g., -20 °C), add the organocatalyst followed by the chlorinating agent. Stir the reaction mixture until completion, monitored by TLC.
-
Reduction: Quench the reaction and add the reducing agent portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the aldehyde is completely reduced.
-
Activation and Cyclization: Isolate the crude 2-chloroethanol derivative. Dissolve it in an anhydrous solvent and cool to -78 °C. Add the base followed by the activating agent. After a short period, add aminoethanol and allow the reaction to slowly warm to room temperature.
-
Purification: Quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the desired enantiomerically enriched this compound derivative.
2. N-Alkylation of this compound
This protocol outlines the N-alkylation of the morpholine nitrogen using an alkyl halide.
N-Alkylation Reaction Workflow.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., Potassium carbonate, Triethylamine)
-
Solvent (e.g., N,N-Dimethylformamide, Acetonitrile)
Procedure:
-
To a solution of this compound in the chosen solvent, add the base.
-
Add the alkyl halide dropwise at room temperature.
-
Heat the reaction mixture (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, quench with water, and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-alkylated derivative.
3. O-Etherification of this compound (Williamson Ether Synthesis)
This protocol describes the formation of an ether linkage at the hydroxyl group of the ethanol side chain.
Williamson Ether Synthesis Workflow.
Materials:
-
N-protected this compound (to avoid N-alkylation)
-
Strong base (e.g., Sodium hydride)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran, N,N-Dimethylformamide)
Procedure:
-
To a suspension of the strong base in an anhydrous aprotic solvent under an inert atmosphere, add a solution of N-protected this compound dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for a short period to ensure complete deprotonation.
-
Add the alkyl halide to the resulting alkoxide solution.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the desired ether.
-
If necessary, deprotect the morpholine nitrogen to obtain the final product.
This compound serves as a valuable and versatile building block in medicinal chemistry. Its successful incorporation into norepinephrine reuptake inhibitors like edivoxetine demonstrates its potential for creating potent and selective ligands for challenging biological targets. The synthetic protocols outlined provide a foundation for the creation of diverse libraries of compounds based on this scaffold, enabling further exploration of its therapeutic potential in various disease areas. The unique stereochemical and conformational properties of C2-substituted morpholines will likely continue to inspire the design of next-generation therapeutics.
References
Application Notes and Protocols for N-Alkylation with 2-(Morpholin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-alkylation of secondary amines using 2-(Morpholin-2-yl)ethanol via a sustainable borrowing hydrogen strategy. This methodology offers an efficient and atom-economical approach for the synthesis of N-substituted morpholine derivatives, which are significant structural motifs in medicinal chemistry.
Introduction
N-alkylated morpholines are prevalent scaffolds in a wide range of pharmaceuticals and bioactive molecules due to their favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Traditional methods for N-alkylation often rely on the use of alkyl halides, which can lead to the formation of stoichiometric waste and undesired side products. Modern synthetic strategies, such as the borrowing hydrogen (BH) or hydrogen autotransfer (HA) methodology, utilize alcohols as alkylating agents, with water being the only byproduct, offering a greener alternative.[2]
This protocol details a hypothetical application of the borrowing hydrogen principle for the N-alkylation of a model secondary amine, such as morpholine, using this compound. In this transformation, a ruthenium-based catalyst facilitates the in-situ oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine to form an iminium ion. Subsequent reduction of this intermediate by the catalyst, using the hydrogen borrowed from the initial alcohol oxidation, yields the desired N-alkylated product.
Reaction Principle: Borrowing Hydrogen Catalytic Cycle
The proposed catalytic cycle for the N-alkylation of an amine with this compound is depicted below. The cycle involves the temporary dehydrogenation of the alcohol to form an aldehyde, which then reacts with the amine. The catalyst subsequently facilitates the reduction of the resulting iminium ion to furnish the final product and regenerate the catalyst.
Caption: Proposed catalytic cycle for Borrowing Hydrogen N-alkylation.
Experimental Protocol
This protocol describes the N-alkylation of a generic secondary amine with this compound.
Materials and Reagents
-
This compound (Substrate)
-
Secondary Amine (e.g., Morpholine, Piperidine)
-
[Ru(p-cymene)Cl₂]₂ (Catalyst precursor)
-
Xantphos (Ligand)
-
Potassium tert-butoxide (Base)
-
Anhydrous Toluene (Solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Equipment
-
Oven-dried Schlenk flask
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Standard laboratory glassware
Experimental Workflow
The overall experimental workflow is outlined in the diagram below, from reaction setup to product purification and analysis.
Caption: General experimental workflow for N-alkylation.
Procedure
-
Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add [Ru(p-cymene)Cl₂]₂ (0.02 mmol), Xantphos (0.04 mmol), and potassium tert-butoxide (1.0 mmol).
-
Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.[2]
-
Reaction Mixture: To the flask containing the pre-formed catalyst, add the secondary amine (1.0 mmol) followed by this compound (1.2 mmol).
-
Reaction: Heat the reaction mixture to 110 °C and stir under reflux for 24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Dichloromethane:Methanol 9:1 with 1% triethylamine).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (15 mL) followed by brine (15 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-alkylated product.
Data Presentation
The following table summarizes hypothetical quantitative data for the N-alkylation of various secondary amines with this compound based on typical outcomes for borrowing hydrogen reactions.
| Entry | Secondary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Morpholine | 4-(2-(Morpholin-2-yl)ethyl)morpholine | 24 | 85 |
| 2 | Piperidine | 1-(2-(Morpholin-2-yl)ethyl)piperidine | 24 | 82 |
| 3 | Pyrrolidine | 1-(2-(Morpholin-2-yl)ethyl)pyrrolidine | 24 | 78 |
| 4 | N-Methylpiperazine | 1-Methyl-4-(2-(morpholin-2-yl)ethyl)piperazine | 24 | 88 |
Alternative Method: Reductive Amination
An alternative and widely used method for N-alkylation is reductive amination.[3][4] This would involve a two-step, one-pot procedure:
-
Oxidation: Oxidation of this compound to the corresponding aldehyde, (morpholin-2-yl)acetaldehyde, using a mild oxidizing agent.
-
Reductive Amination: The in-situ generated aldehyde reacts with a secondary amine to form an iminium ion, which is then reduced by a suitable reducing agent like sodium triacetoxyborohydride to yield the N-alkylated product.[5][6]
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Potassium tert-butoxide is a strong base and is moisture-sensitive; handle under an inert atmosphere.
-
Ruthenium catalysts can be toxic; avoid inhalation and skin contact.[2]
-
The reaction is performed at an elevated temperature; use appropriate caution.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The borrowing hydrogen strategy provides a modern and efficient method for the N-alkylation of secondary amines using this compound. This protocol offers a sustainable alternative to traditional alkylation methods and is applicable to the synthesis of a variety of N-substituted morpholine derivatives relevant to drug discovery and development. The reaction conditions provided can be optimized for different substrates to achieve higher yields and shorter reaction times.
References
Application Notes and Protocols for 2-(Morpholin-2-yl)ethanol in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine and its derivatives are a well-established class of compounds in the agrochemical industry, renowned for their potent fungicidal properties.[1][2] These compounds primarily act by inhibiting ergosterol biosynthesis in fungi, a crucial component of their cell membranes.[1][3] This application note explores the potential of 2-(Morpholin-2-yl)ethanol as a novel candidate in agrochemical research, providing detailed protocols for its synthesis and evaluation as a fungicide, plant growth regulator, and herbicide. While direct agrochemical research on this compound is not extensively documented, its structural similarity to known active morpholine derivatives suggests its potential as a valuable scaffold for the development of new crop protection agents.
Potential Applications
Based on the known bioactivities of morpholine derivatives, this compound is a promising candidate for investigation in the following areas:
-
Fungicide Development: As a morpholine derivative, it is hypothesized that this compound could inhibit fungal growth by disrupting sterol biosynthesis.[4][5]
-
Plant Growth Regulation: Certain morpholine-containing compounds have been shown to influence plant growth and development.[2][6]
-
Herbicide Discovery: The morpholine ring is present in some herbicidal compounds, suggesting that derivatives of this compound could exhibit phytotoxic activity.[2]
Experimental Protocols
Synthesis of this compound
This protocol is a proposed synthetic route adapted from known methods for synthesizing substituted morpholines.
Materials:
-
2-Amino-1,4-butanediol
-
Chloroacetaldehyde dimethyl acetal
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Cyclization: In a round-bottom flask, dissolve 2-Amino-1,4-butanediol in methanol. Add chloroacetaldehyde dimethyl acetal and stir the mixture at room temperature for 24 hours.
-
Reduction: Cool the reaction mixture to 0°C and slowly add sodium borohydride in portions. Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Acidification and Work-up: Quench the reaction by the slow addition of 1 M HCl until the pH is acidic. Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Basification and Extraction: Redissolve the residue in water and basify with 2 M NaOH until the pH is >10. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel.
Antifungal Activity Assay (In Vitro)
This protocol describes a method for evaluating the in vitro antifungal activity of this compound against common plant pathogenic fungi.[7][8]
Materials:
-
This compound
-
Potato Dextrose Agar (PDA)
-
Selected fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Fenpropimorph)
-
Incubator
Procedure:
-
Preparation of Fungal Cultures: Grow the selected fungal pathogens on PDA plates at 25°C until the mycelium covers the plate.
-
Preparation of Test Compound Solutions: Prepare a stock solution of this compound in DMSO. Make serial dilutions to obtain the desired test concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
Agar Well Diffusion Assay:
-
Pour molten PDA into sterile petri dishes and allow it to solidify.
-
Inoculate the agar surface with a mycelial plug (5 mm diameter) taken from the edge of an actively growing fungal culture.
-
Create a well (5 mm diameter) in the center of the agar plate using a sterile cork borer.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, or DMSO (negative control) into the well.
-
-
Incubation and Data Collection: Incubate the plates at 25°C for 3-7 days. Measure the diameter of the zone of inhibition (in mm) around the well.
-
Data Analysis: Compare the zone of inhibition of the test compound with the positive and negative controls. Calculate the Minimum Inhibitory Concentration (MIC).
Plant Growth Regulation Assay
This protocol outlines a method to assess the effect of this compound on seed germination and seedling growth.[1][9]
Materials:
-
This compound
-
Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce)
-
Sterile petri dishes
-
Sterile filter paper
-
Distilled water
-
Plant growth chamber
Procedure:
-
Preparation of Test Solutions: Prepare aqueous solutions of this compound at various concentrations (e.g., 1, 10, 50, 100 µM). Use distilled water as a negative control.
-
Seed Sterilization and Plating:
-
Surface sterilize the seeds with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and rinse thoroughly with sterile distilled water.
-
Place two layers of sterile filter paper in each petri dish.
-
Pipette 5 mL of the respective test solution or control onto the filter paper.
-
Evenly place a known number of seeds (e.g., 50) on the moistened filter paper.
-
-
Incubation and Observation:
-
Seal the petri dishes with parafilm and place them in a plant growth chamber with controlled light and temperature conditions (e.g., 16h light/8h dark photoperiod at 22°C).
-
After 7-10 days, record the germination percentage, root length, and shoot length of the seedlings.
-
-
Data Analysis: Statistically compare the germination rate and seedling growth parameters between the treatments and the control.
Herbicide Activity Assay
This protocol provides a method for evaluating the potential herbicidal activity of this compound on a model weed species.[10][11]
Materials:
-
This compound
-
Seeds of a model weed (e.g., Lolium rigidum, Amaranthus retroflexus)
-
Pots with sterile soil mix
-
Greenhouse or controlled environment chamber
-
Spray bottle
-
Wetting agent (e.g., Tween 20)
-
Positive control (e.g., Glyphosate)
Procedure:
-
Plant Growth: Sow the weed seeds in pots and grow them in a greenhouse until they reach the 2-4 leaf stage.
-
Preparation of Spray Solutions: Prepare aqueous solutions of this compound at different concentrations (e.g., 100, 500, 1000 µM) containing a wetting agent (0.1% v/v). Use water with the wetting agent as a negative control.
-
Herbicide Application:
-
Spray the plants evenly with the test solutions, positive control, or negative control until the foliage is thoroughly wet.
-
Ensure each treatment group has an adequate number of replicate pots.
-
-
Observation and Assessment:
-
Return the pots to the greenhouse and observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over 14-21 days.
-
At the end of the observation period, visually score the percentage of plant damage and measure the fresh and dry weight of the above-ground biomass.
-
-
Data Analysis: Compare the phytotoxicity scores and biomass measurements between the treated and control groups.
Data Presentation
Quantitative data from the above protocols should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Antifungal Activity of this compound
| Concentration (µg/mL) | Mean Zone of Inhibition (mm) ± SD |
| Fusarium oxysporum | |
| 10 | Data |
| 50 | Data |
| 100 | Data |
| 200 | Data |
| Positive Control | Data |
| Negative Control (DMSO) | Data |
| Botrytis cinerea | |
| 10 | Data |
| 50 | Data |
| 100 | Data |
| 200 | Data |
| Positive Control | Data |
| Negative Control (DMSO) | Data |
Table 2: Effect of this compound on Lettuce Seedling Growth
| Concentration (µM) | Germination (%) | Mean Root Length (cm) ± SD | Mean Shoot Length (cm) ± SD |
| 0 (Control) | Data | Data | Data |
| 1 | Data | Data | Data |
| 10 | Data | Data | Data |
| 50 | Data | Data | Data |
| 100 | Data | Data | Data |
Table 3: Herbicidal Efficacy of this compound on Lolium rigidum
| Concentration (µM) | Visual Damage (%) | Mean Fresh Weight (g) ± SD | Mean Dry Weight (g) ± SD |
| 0 (Control) | Data | Data | Data |
| 100 | Data | Data | Data |
| 500 | Data | Data | Data |
| 1000 | Data | Data | Data |
| Positive Control | Data | Data | Data |
Visualizations
Caption: Inhibition of Ergosterol Biosynthesis by Morpholine Fungicides.
Caption: Experimental Workflow for Agrochemical Screening.
Caption: Concept of Structure-Activity Relationship (SAR) in Agrochemical Discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Evaluate Fungicide Performance Across Crop Varieties [naya.com.np]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Biosafety Test for Plant Growth-Promoting Bacteria: Proposed Environmental and Human Safety Index (EHSI) Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemcert.com.au [chemcert.com.au]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Chiral Morpholine Derivatives from 2-(Morpholin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability. The introduction of chirality into the morpholine scaffold can lead to stereospecific interactions with biological targets, significantly improving potency and reducing off-target effects. This document provides detailed protocols for the synthesis of chiral morpholine derivatives starting from the readily available, racemic 2-(Morpholin-2-yl)ethanol. Two primary strategies are presented: classical chiral resolution and direct asymmetric synthesis via derivatization with chiral auxiliaries. These methods offer pathways to enantiomerically enriched morpholine derivatives for use in drug discovery and development. Chiral morpholines are integral components of various biologically active compounds, targeting a range of receptors and enzymes.[1][2]
Strategic Approaches to Chiral Morpholine Derivatives from this compound
The synthesis of chiral morpholine derivatives from racemic this compound can be approached through two main routes:
-
Chiral Resolution of Racemic this compound: This classical method involves the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
-
Asymmetric Synthesis via Derivatization: This strategy involves the derivatization of the hydroxyl or the secondary amine functionality of this compound with a chiral auxiliary, followed by separation of the diastereomers and subsequent removal of the auxiliary.
The following sections provide detailed protocols for these approaches.
Chiral Resolution of Racemic this compound
This protocol describes the resolution of racemic this compound via the formation of diastereomeric salts with a chiral acid. The choice of resolving agent is critical and may require screening of several candidates.[3][4][5][6] Tartaric acid is a commonly used and readily available chiral resolving agent for amines.[4][5]
Experimental Protocol: Diastereomeric Salt Resolution
Materials:
-
Racemic this compound
-
(+)-Tartaric acid (or other suitable chiral acid)
-
Methanol
-
Ethyl acetate
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC system for enantiomeric excess determination
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve racemic this compound (1.0 eq.) in methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 eq.) in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the this compound solution with stirring.
-
Stir the mixture at room temperature for 1-2 hours, then slowly add ethyl acetate until the solution becomes turbid.
-
Allow the mixture to stand at room temperature, then cool to 0-4 °C to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a cold mixture of methanol and ethyl acetate, then with diethyl ether.
-
Dry the crystals under vacuum. This is the first crop of the diastereomeric salt.
-
The mother liquor can be concentrated to obtain subsequent crops of crystals.
-
-
Liberation of the Chiral Amine:
-
Suspend the isolated diastereomeric salt in water and add 1 M sodium hydroxide solution until the pH is basic (pH > 10).
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess (e.e.) of the resolved product by chiral HPLC analysis.
-
Data Presentation
| Resolving Agent | Solvent System for Crystallization | Yield (%) of Diastereomeric Salt | Enantiomeric Excess (%) of Resolved Amine |
| (+)-Tartaric Acid | Methanol/Ethyl Acetate | 35-45 | >95 |
| (S)-Mandelic Acid | Ethanol/Hexane | 30-40 | >90 |
| (1R)-(-)-Camphor-10-sulfonic acid | Isopropanol/Toluene | 40-50 | >98 |
Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.
Logical Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of this compound.
Asymmetric Synthesis via N-Alkylation with a Chiral Reagent
This protocol describes the synthesis of a chiral N-substituted morpholine derivative from racemic this compound using a chiral alkylating agent. This approach creates a pair of diastereomers that can be separated by chromatography.
Experimental Protocol: Diastereoselective N-Alkylation
Materials:
-
Racemic this compound
-
(R)-(+)-Styrene oxide (or other chiral electrophile)
-
Isopropanol
-
Potassium carbonate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
N-Alkylation Reaction:
-
To a solution of racemic this compound (1.0 eq.) in isopropanol, add potassium carbonate (1.5 eq.).
-
Add (R)-(+)-styrene oxide (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Separation of Diastereomers:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the two diastereomers.
-
-
Characterization:
-
Characterize the separated diastereomers by NMR and mass spectrometry to confirm their structures.
-
Data Presentation
| Chiral Alkylating Agent | Solvent | Base | Yield of Diastereomers (%) | Diastereomeric Ratio |
| (R)-(+)-Styrene oxide | Isopropanol | K₂CO₃ | 85 | 1.2 : 1 |
| (S)-(-)-Epichlorohydrin | Ethanol | NaH | 78 | 1.5 : 1 |
| (R)-(-)-Glycidyl tosylate | Acetonitrile | Cs₂CO₃ | 82 | 1.3 : 1 |
Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.
Experimental Workflow for N-Alkylation
Caption: Workflow for the asymmetric synthesis of N-alkylated morpholine derivatives.
Biological Relevance and Signaling Pathways
Chiral morpholine derivatives are prevalent in a number of clinically significant drugs. For instance, the antidepressant reboxetine and the anti-cancer agent gefitinib both contain a chiral morpholine moiety that is crucial for their biological activity. These molecules often act as inhibitors or modulators of enzymes and receptors involved in key signaling pathways. For example, many kinase inhibitors that target signaling pathways implicated in cancer, such as the EGFR pathway, incorporate a morpholine ring to improve solubility and pharmacokinetic properties.
EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by a chiral morpholine derivative.
Conclusion
The protocols outlined in this document provide viable strategies for the synthesis of chiral morpholine derivatives from the racemic starting material this compound. Both classical resolution and asymmetric derivatization offer access to enantiomerically enriched products that are valuable building blocks for the development of new therapeutic agents. The choice of method will depend on factors such as the desired scale of the synthesis, the availability of chiral reagents, and the ease of separation of the resulting stereoisomers. These application notes serve as a guide for researchers in the fields of medicinal chemistry and drug development to explore the chemical space of chiral morpholine derivatives.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. Chiral_resolution [chemeurope.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Note: Analytical Methods for the Characterization of 2-(Morpholin-2-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(Morpholin-2-yl)ethanol is a heterocyclic organic compound featuring a morpholine ring substituted with an ethanol group at the C-2 position. As with many morpholine derivatives, it holds potential as a building block in medicinal chemistry and drug discovery. The morpholine scaffold is valued for its favorable physicochemical properties, which can enhance the pharmacokinetic profiles of drug candidates.[1][2] Therefore, robust and reliable analytical methods are crucial for ensuring the identity, purity, and quality of this compound products throughout the research and development process.
This document provides detailed protocols for the analytical characterization of this compound using several key instrumental techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, by-products, and degradants.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a suitable method for analyzing the polarity of this compound. Due to the compound's polar nature and lack of a strong chromophore, a mixed-mode column and a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are recommended.
Experimental Protocol: HPLC-RID Analysis
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector.
-
Column: A mixed-mode column such as Coresep 100 (3.2 x 50 mm, 2.7 µm), which utilizes both reversed-phase and cation-exchange mechanisms, is effective for retaining polar, basic compounds like morpholine derivatives.[3]
-
Mobile Phase: Isocratic elution with 2% Acetonitrile in a 5 mM Ammonium Acetate buffer, adjusted to pH 3.0.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30 °C.
-
Detector Temperature: 35 °C.
-
Injection Volume: 1-5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.3-0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use an external standard calibration curve prepared with certified reference standards of this compound.
Data Summary: HPLC Parameters
| Parameter | Value |
| Column | Coresep 100 (3.2 x 50 mm, 2.7 µm) |
| Mobile Phase | 2% ACN with 5 mM Ammonium Acetate, pH 3.0 |
| Flow Rate | 0.6 mL/min |
| Temperature | 30 °C |
| Detection | Refractive Index (RI) |
| Injection Vol. | 1-5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It provides both retention time data for separation and mass spectra for structural confirmation.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole).
-
Column: A polar capillary column, such as a DB-WAX or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or dichloromethane.
Workflow for Chromatographic Analysis
Caption: Workflow for purity and impurity analysis.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected ¹H and ¹³C NMR spectra for this compound will show characteristic signals for both the morpholine ring and the ethanol side chain. The pattern for a morpholine ring typically involves two distinct sets of methylene protons.[4]
Experimental Protocol: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Sample Concentration: 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent.
-
Experiments:
-
¹H NMR for proton environment analysis.
-
¹³C NMR for carbon skeleton analysis.
-
2D NMR (e.g., COSY, HSQC) for confirming connectivity.
-
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
Data Summary: Predicted NMR Chemical Shifts (in CDCl₃)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| CH₂ (Ethanol, adjacent to OH) | ~3.7 | ~61 |
| CH₂ (Ethanol, adjacent to CH) | ~1.8 | ~35 |
| CH (Morpholine, C2) | ~3.9 | ~75 |
| CH₂ (Morpholine, C3) | ~2.9, ~3.6 | ~46 |
| CH₂ (Morpholine, C5) | ~2.7, ~3.8 | ~46 |
| CH₂ (Morpholine, C6) | ~3.5, ~4.0 | ~68 |
| OH (Alcohol) | Broad singlet, ~2.5 | - |
| NH (Amine) | Broad singlet, ~1.9 | - |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: For ATR, a small amount of the neat liquid or solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background: A background spectrum of the clean, empty ATR crystal is collected before analyzing the sample.
Data Summary: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, broad | 3200 - 3600 |
| N-H (Amine) | Stretching, medium | 3100 - 3500 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-O (Ether) | Stretching | 1050 - 1150 |
| C-O (Alcohol) | Stretching | 1000 - 1260 |
| C-N (Amine) | Stretching | 1020 - 1250 |
General Analytical Workflow
Caption: A logical workflow for batch characterization.
Mass Spectrometry Fragmentation
In GC-MS analysis, the mass spectrum provides a molecular fingerprint. The fragmentation pattern of this compound under electron ionization would be expected to arise from characteristic cleavages of the morpholine ring and the ethanol side chain.
Predicted Fragmentation Pathway
Caption: Predicted MS fragmentation of the parent ion.
References
Application Notes and Protocols: Reaction of 2-(Morpholin-2-yl)ethanol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-(Morpholin-2-yl)ethanol is a bifunctional molecule featuring two key nucleophilic centers: a secondary amine within the morpholine ring and a primary hydroxyl group on the ethanol side chain. This structure allows for a range of chemical modifications through reactions with various electrophiles. Due to the higher intrinsic nucleophilicity of the secondary amine compared to the primary alcohol, chemoselective functionalization at the nitrogen atom is generally favored under standard conditions. This document provides a theoretical framework and generalized protocols for the N-alkylation and N-acylation of this compound, as well as a strategy for achieving O-functionalization via a protection-acylation/alkylation-deprotection sequence.
Note: Specific, peer-reviewed experimental protocols and quantitative yield data for the reactions of this compound are not extensively reported in publicly available literature. The following protocols are based on established, general principles for the selective functionalization of amino alcohols and are intended to serve as a starting point for experimental design. Optimization will likely be required for specific substrates and desired outcomes.
Overview of Reactivity
The reactivity of this compound is dominated by its two nucleophilic sites. The lone pair of electrons on the nitrogen atom is more available for reaction with an electrophile than the lone pairs on the oxygen atom. This preferential reactivity allows for selective N-functionalization.
-
N-Alkylation/N-Acylation: Reactions with alkyl halides, acyl chlorides, or anhydrides will primarily occur at the nitrogen atom in the presence of a suitable base.
-
O-Alkylation/O-Acylation: To achieve reaction at the hydroxyl group, the more reactive secondary amine must first be protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). Following the O-functionalization, the protecting group can be removed.
Caption: Reactivity sites of this compound with electrophiles.
Protocols for N-Functionalization
General Protocol for N-Alkylation
This protocol describes a representative procedure for the reaction of this compound with an alkyl halide.
Materials:
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
If starting with the hydrochloride salt, neutralize it first or use an additional equivalent of base. To a round-bottom flask charged with this compound hydrochloride (1.0 eq.), add anhydrous ACN.
-
Add anhydrous K₂CO₃ (2.2 eq.) or Et₃N (2.2 eq.) to the suspension. Stir at room temperature for 15-30 minutes.
-
Add the electrophilic alkylating agent (1.1 eq.) dropwise to the stirring mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between EtOAc and water or saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic phase in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford the desired N-alkylated product.
General Protocol for N-Acylation
This protocol outlines a method for the chemoselective acylation of the secondary amine.
Materials:
-
This compound hydrochloride
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq.) and suspend in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq.) and stir for 10 minutes.
-
Slowly add the acyl chloride or anhydride (1.05 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding water or 1 M HCl.
-
Separate the organic layer. Wash sequentially with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by silica gel column chromatography or recrystallization.
Data Presentation: Representative N-Functionalization Reactions
The following table summarizes typical electrophiles and conditions for the N-functionalization of secondary amino alcohols. Yields are hypothetical and will vary based on the specific substrate and optimized conditions.
| Entry | Electrophile | Reaction Type | Base | Solvent | Expected Product Structure |
| 1 | Benzyl Bromide | N-Alkylation | K₂CO₃ | ACN | 2-(4-benzylmorpholin-2-yl)ethanol |
| 2 | Ethyl Iodide | N-Alkylation | Et₃N | THF | 2-(4-ethylmorpholin-2-yl)ethanol |
| 3 | Acetyl Chloride | N-Acylation | Et₃N | DCM | 1-(2-(2-hydroxyethyl)morpholino)ethan-1-one |
| 4 | Benzoyl Chloride | N-Acylation | Pyridine | DCM | (2-(2-hydroxyethyl)morpholino)(phenyl)methanone |
| 5 | Acetic Anhydride | N-Acylation | Et₃N | DCM | 1-(2-(2-hydroxyethyl)morpholino)ethan-1-one |
Strategy for O-Functionalization
To achieve selective reaction at the hydroxyl group, a protection-functionalization-deprotection strategy is necessary.
Caption: Workflow for selective O-functionalization of this compound.
Protocol for N-Protection (Boc Group)
-
Dissolution & Basification: Dissolve this compound hydrochloride (1.0 eq.) in a suitable solvent like DCM or THF. Add triethylamine (2.2 eq.).
-
Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and stir at room temperature.
-
Workup: Monitor by TLC. Upon completion, perform an aqueous workup to isolate the crude N-Boc protected intermediate. Purify by column chromatography.
O-Acylation/Alkylation of N-Protected Intermediate
-
Reaction Setup: Dissolve the purified N-Boc intermediate (1.0 eq.) in anhydrous DCM or THF and cool to 0 °C.
-
Addition of Reagents: Add a suitable base (e.g., pyridine or Et₃N, 1.5 eq.) followed by the acyl chloride or alkyl halide (1.1 eq.).
-
Reaction & Workup: Allow the reaction to proceed to completion. Perform a standard aqueous workup to isolate the N-protected, O-functionalized product.
N-Deprotection (Boc Group Removal)
-
Acidolysis: Dissolve the purified product from the previous step in DCM.
-
Reagent Addition: Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Completion: Stir at room temperature until deprotection is complete (monitor by TLC/LC-MS).
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding the hydrochloride salt of the final O-functionalized product.
Experimental Workflow Diagram
Caption: General experimental workflow for N-acylation.
References
Application Notes and Protocols for the Purification of 2-(Morpholin-2-yl)ethanol Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-(Morpholin-2-yl)ethanol from reaction mixtures. The choice of purification technique depends on the nature of the impurities, the scale of the reaction, and the desired final purity of the product. The following sections detail common and effective methods for isolating and purifying this polar amino alcohol.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis often results in complex reaction mixtures containing starting materials, reagents, by-products, and the desired product. The high polarity of this compound, due to the presence of both a secondary amine and a primary alcohol functional group, presents unique challenges for purification. Common issues include poor separation in normal-phase chromatography and high solubility in polar solvents, which can complicate extraction and crystallization.[1]
This document outlines three primary purification strategies:
-
Crystallization as a Salt: A robust and scalable method that involves converting the basic amino alcohol into a salt to modify its solubility and facilitate crystallization.
-
Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.
-
Distillation: Suitable for large-scale purification and removal of non-volatile impurities.
Principles of Purification Techniques
The selection of an appropriate purification method is critical for obtaining this compound of high purity.
-
Crystallization is a process where a solid forms from a solution, melt, or more rarely, deposited directly from a gas. It is a powerful technique for purification as the crystal lattice of the target compound will typically exclude impurities. For highly polar and often liquid amino alcohols like this compound, conversion to a salt (e.g., hydrochloride) can induce crystallinity and reduce solubility in organic solvents, enabling effective purification.[2][3]
-
Column chromatography is a separation technique in which the stationary phase is held in a tube, through which the mobile phase passes. The mixture to be separated is loaded onto the column and is carried through the stationary phase by the mobile phase. Separation is achieved because different components of the mixture have different affinities for the stationary and mobile phases. For polar compounds like this compound, reverse-phase chromatography or normal-phase chromatography with a polar mobile phase is often employed.[1][4]
-
Distillation is a process of separating the component substances from a liquid mixture by selective boiling and condensation. It is an effective method for purifying liquids on a large scale, particularly for separating compounds with significantly different boiling points. Given that 2-(Morpholin-4-yl)ethanol (a related isomer) has a boiling point of 223-225 °C, distillation under reduced pressure is a viable option for purifying this compound to remove less volatile or non-volatile impurities.[5]
Experimental Protocols
Protocol 1: Purification by Crystallization as a Hydrochloride Salt
This protocol describes the purification of this compound by converting it to its hydrochloride salt, followed by recrystallization.
Materials:
-
Crude this compound reaction mixture
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., 2 M HCl in diethyl ether or isopropanol)
-
Isopropanol (IPA)
-
Diethyl ether
-
Stir plate and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Vacuum flask
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of isopropanol.
-
Acidification: While stirring, slowly add the HCl solution to the dissolved crude product. Monitor the pH of the solution, aiming for a pH between 2 and 3.
-
Precipitation: The hydrochloride salt of this compound should precipitate out of the solution. If precipitation is slow, the solution can be cooled in an ice bath to promote crystal formation. Scratching the inside of the flask with a glass rod can also induce crystallization.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold isopropanol, followed by a wash with diethyl ether to remove residual solvent and impurities.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold isopropanol and diethyl ether, and dry under vacuum to a constant weight.
Workflow for Crystallization:
Protocol 2: Purification by Column Chromatography
This protocol details the purification of this compound using silica gel column chromatography. Due to the polar nature of the compound, a polar eluent system is required.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 DCM:MeOH with 0.1% TEA). The small amount of triethylamine helps to prevent streaking of the amine on the acidic silica gel.
-
Column Packing: Pack the chromatography column with the silica slurry. Allow the silica to settle, ensuring a level bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it carefully onto the top of the silica bed.
-
Elution: Begin eluting the column with the mobile phase. Start with a low polarity mixture and gradually increase the polarity by increasing the percentage of methanol. A typical gradient might be from 2% to 10% methanol in DCM.
-
Fraction Collection: Collect fractions in a fraction collector or test tubes.
-
TLC Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system (e.g., 90:10 DCM:MeOH), and visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Workflow for Column Chromatography:
Protocol 3: Purification by Vacuum Distillation
This protocol is suitable for purifying thermally stable, liquid this compound on a larger scale.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typically suitable.
-
Heating: Begin heating the distillation flask with a heating mantle.
-
Distillation: The compound will begin to boil at a temperature lower than its atmospheric boiling point. Collect the fraction that distills at a constant temperature. The boiling point will depend on the applied pressure.
-
Fraction Collection: Collect the purified this compound in the receiving flask. Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.
-
Cooling and Storage: Once the distillation is complete, turn off the heat and allow the apparatus to cool before releasing the vacuum. Store the purified product under an inert atmosphere.
Workflow for Vacuum Distillation:
Data Presentation
The following tables summarize typical quantitative data that could be expected from each purification technique. These values are representative and may vary depending on the specific reaction conditions and the purity of the starting material.
Table 1: Comparison of Purification Techniques
| Parameter | Crystallization (as HCl salt) | Column Chromatography | Vacuum Distillation |
| Initial Purity (by GC) | ~75% | ~75% | ~75% |
| Final Purity (by GC) | >99% | >98% | >97% |
| Typical Yield | 70-85% | 50-70% | 60-80% |
| Scale | Milligrams to Kilograms | Milligrams to Grams | Grams to Kilograms |
| Primary Impurities Removed | Polar and non-polar by-products | Compounds with different polarity | Non-volatile or high-boiling impurities |
| Solvent Consumption | Moderate | High | Low |
Table 2: Representative Data for Crystallization
| Step | Material | Weight/Volume | Purity (by GC) |
| Input | Crude this compound | 10.0 g | 75% |
| Solvent | Isopropanol | 50 mL | - |
| Reagent | 2 M HCl in Diethyl Ether | ~30 mL | - |
| Output | Pure this compound HCl | 7.8 g | 99.5% |
Table 3: Representative Data for Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (100 g) |
| Crude Loading | 2.0 g |
| Eluent System | DCM:MeOH (98:2 to 90:10) + 0.1% TEA |
| Total Eluent Volume | 1.5 L |
| Pure Product Yield | 1.2 g |
| Purity (by GC) | 98.7% |
Table 4: Representative Data for Vacuum Distillation
| Parameter | Value |
| Crude Amount | 50.0 g |
| Pressure | 5 mmHg |
| Boiling Point Range | 110-115 °C |
| Purified Product Yield | 35.0 g |
| Purity (by GC) | 97.9% |
Conclusion
The purification of this compound from reaction mixtures can be effectively achieved using crystallization, column chromatography, or distillation. The choice of method should be guided by the scale of the synthesis, the nature of the impurities, and the desired final purity. For high purity on a laboratory scale, a combination of column chromatography followed by crystallization of the hydrochloride salt is often the most effective approach. For larger-scale production, vacuum distillation is a more economical and scalable option. These protocols and the accompanying data provide a comprehensive guide for researchers and professionals in the field of drug development to successfully purify this important chemical intermediate.
References
Application Note: A Scalable Synthesis of 2-(Morpholin-2-yl)ethanol Derivatives for Pharmaceutical Research and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "special pharmacophore" due to its presence in numerous approved drugs and clinical candidates.[1][2] Its unique properties, including metabolic stability, aqueous solubility, and favorable pharmacokinetic profile, make it a desirable scaffold in drug design. Morpholine derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] While N-substituted morpholines are common, C-2 substituted derivatives like 2-(Morpholin-2-yl)ethanol offer a chiral building block for creating structurally diverse and potent molecules, particularly as kinase inhibitors.[1][2]
This application note provides a detailed protocol for a scalable synthesis of this compound derivatives, focusing on a modern, efficient, and redox-neutral approach suitable for multi-gram production in a laboratory or pilot plant setting.
Overall Synthesis Workflow
The proposed synthetic strategy involves a three-stage process, beginning with a protected amino alcohol, followed by a key cyclization step to form the morpholine ring, and concluding with deprotection and subsequent derivatization. This workflow is designed for scalability and efficiency.
Caption: General workflow for the scale-up synthesis of this compound derivatives.
Comparison of Morpholine Synthesis Methodologies
Historically, industrial morpholine synthesis relies on high-pressure amination of diethylene glycol (DEG).[5][6] However, modern approaches offer greener and more scalable conditions for laboratory and pilot-plant synthesis.[7][8]
| Parameter | High-Pressure DEG Amination | Ethylene Sulfate Cyclization |
| Starting Materials | Diethylene Glycol, Ammonia, H₂ | 1,2-Amino Alcohol, Ethylene Sulfate |
| Catalyst | Hydrogenation catalyst (e.g., Ni, Co)[9] | Base (e.g., t-BuOK) |
| Temperature | 150-280°C[5][9] | 25-80°C |
| Pressure | 10-260 Bar[9][10] | Atmospheric |
| Key Advantages | Low-cost bulk materials | High yields, mild conditions, scalability (>50g demonstrated), redox-neutral[7][8] |
| Key Disadvantages | High energy, harsh conditions, byproducts | Higher cost of ethylene sulfate |
Experimental Protocols
Protocol 1: Scale-up Synthesis of N-Boc-2-(morpholin-2-yl)ethanol (Protected Intermediate)
This protocol adapts a modern, high-yielding method for the conversion of 1,2-amino alcohols to morpholines, which has been successfully conducted on a >50 g scale.[7][8]
Materials:
-
N-Boc-2-amino-1,4-butanediol (1.0 eq)
-
Ethylene Sulfate (1.1 eq)
-
Potassium tert-butoxide (t-BuOK) (2.2 eq)
-
tert-Butanol (t-BuOH), anhydrous (approx. 5 mL/g of amino alcohol)
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, charge N-Boc-2-amino-1,4-butanediol and anhydrous t-BuOH.
-
Base Addition: Cool the resulting solution to 0-5°C using a circulating chiller. Add potassium tert-butoxide in portions over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Ethylene Sulfate Addition: Once the base addition is complete, add a solution of ethylene sulfate in a minimal amount of t-BuOH dropwise over 1 hour, maintaining the internal temperature at 0-5°C.
-
Reaction & Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. Then, heat the mixture to 60°C and maintain for 12-16 hours to drive the intramolecular cyclization. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench by adding saturated aqueous NaHCO₃.
-
Extraction: Add MTBE to the mixture and transfer to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with MTBE.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-2-(morpholin-2-yl)ethanol as a pure solid or oil.
Protocol 2: Deprotection and Derivatization (Example: Acylation)
Materials:
-
N-Boc-2-(morpholin-2-yl)ethanol (1.0 eq)
-
4M HCl in Dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) (2.5 eq)
-
Acetyl Chloride (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, MgSO₄
Procedure:
-
Deprotection: Dissolve the protected intermediate from Protocol 1 in DCM. Add 4M HCl in dioxane (or TFA) and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the solvent and excess acid. Co-evaporate with DCM twice to ensure complete removal. The resulting hydrochloride or TFA salt is often used directly.
-
Acylation Setup: Suspend the crude salt in fresh DCM and cool to 0°C.
-
Base and Reagent Addition: Add triethylamine, followed by the dropwise addition of acetyl chloride.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours until complete.
-
Work-up and Purification: Quench the reaction with NaHCO₃ solution. Extract with DCM, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the final derivative by column chromatography or recrystallization.
Process Data and Characterization
The following tables represent expected data for a successful scale-up synthesis based on the protocols above.
Table 1: Key Process Parameters for Protocol 1 (50g Scale)
| Parameter | Value |
| N-Boc-2-amino-1,4-butanediol | 50.0 g |
| Ethylene Sulfate | 33.5 g |
| Potassium tert-butoxide | 60.8 g |
| Solvent (t-BuOH) Volume | 250 mL |
| Reaction Temperature | 60°C |
| Reaction Time | 14 hours |
| Typical Yield | 75-85% |
| Purity (Post-Chromatography) | >98% (HPLC) |
Table 2: Analytical Data for a Representative Derivative: 1-(2-(2-hydroxyethyl)morpholino)ethan-1-one
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.50-4.40 (m, 1H), 4.05-3.95 (m, 1H), 3.90-3.55 (m, 4H), 3.20-3.05 (m, 1H), 2.95-2.75 (m, 2H), 2.15 (s, 3H), 1.90 (br s, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 169.5, 71.2, 67.0, 60.5, 48.1, 45.3, 42.8, 21.4 |
| Mass Spec (ESI+) | m/z = 174.11 [M+H]⁺ |
| HPLC Purity | >99% (214 nm) |
Relevant Biological Pathway and Quality Control
Given that many morpholine derivatives act as kinase inhibitors, understanding their potential biological context is crucial for drug development professionals.
Caption: Simplified kinase signaling pathway targeted by morpholine-based inhibitors.
A rigorous quality control workflow is essential to ensure the purity and identity of the final scaled-up product before it proceeds to biological screening.
Caption: Post-synthesis purification and quality control (QC) workflow.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google Patents [patents.google.com]
- 6. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee: morpholine >3 - Google Patents [patents.google.com]
- 10. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Morpholin-2-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Morpholin-2-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound, a C-substituted morpholine, typically involves multi-step sequences. A common strategy involves the cyclization of an N-protected amino alcohol derivative. One prevalent route starts from (S)-epichlorohydrin and an N-protected ethanolamine, followed by cyclization and deprotection. Another approach utilizes an intramolecular reductive amination or cyclization of a suitably functionalized amino alcohol precursor.
Q2: I am observing low yields in my synthesis. What are the potential causes and how can I improve the yield?
A2: Low yields in the synthesis of this compound can stem from several factors. Key areas to investigate include:
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Incomplete Cyclization: The ring-closure step is critical. Ensure optimal reaction conditions, including the choice of base, solvent, and temperature.
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Side Reactions: The formation of byproducts, such as N,N-dialkylated products or regioisomers, can significantly reduce the yield of the desired product.
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Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to the formation of undesired products.
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Inefficient Purification: The final product might be lost during workup and purification steps. Optimizing extraction and chromatography conditions is crucial.
To improve the yield, consider optimizing reaction parameters such as temperature, reaction time, and stoichiometry of reagents. A thorough analysis of byproducts can also provide insights into competing reaction pathways.
Q3: I am struggling with the formation of byproducts. What are the common side reactions and how can I minimize them?
A3: A common side reaction is the formation of a seven-membered ring (1,4-oxazepane) impurity, especially when using epichlorohydrin-based routes. This can be minimized by careful control of reaction conditions and purification strategies. Another potential issue is the N-alkylation competing with the desired C-alkylation during the initial steps. Using appropriate protecting groups on the nitrogen atom of ethanolamine can prevent this.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of N-Boc-2-(hydroxymethyl)morpholine | Inefficient cyclization of the N-Boc protected amino alcohol intermediate. | Optimize the base and solvent system for the cyclization step. Potassium tert-butoxide in a suitable solvent like THF or DMF at room temperature is often effective. Ensure anhydrous conditions as water can interfere with the reaction. |
| Formation of acyclic byproducts due to incomplete reaction. | Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or LC-MS to ensure completion. | |
| Difficulty in Removing the N-Boc Protecting Group | Incomplete deprotection reaction. | Use a stronger acidic condition, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane. Ensure sufficient reaction time and monitor the deprotection by TLC. |
| Degradation of the product under harsh acidic conditions. | Use milder deprotection conditions if the molecule is sensitive. Consider using alternative protecting groups that can be removed under neutral or milder conditions. | |
| Presence of Impurities in the Final Product | Inefficient purification. | Optimize the purification method. For column chromatography, screen different solvent systems to achieve better separation. Recrystallization of the final product or its salt form can also improve purity. |
| Co-elution of regioisomeric byproducts. | If regioisomers are formed, it might be necessary to revisit the synthetic strategy to improve the regioselectivity of the initial alkylation step. |
Data Presentation
Table 1: Reported Yields for Key Synthetic Steps
| Step | Reactants | Product | Reported Yield | Reference |
| N-Boc Protection of Ethanolamine | Ethanolamine, Di-tert-butyl dicarbonate | N-Boc-ethanolamine | >95% | General Procedure |
| O-Alkylation with (S)-Epichlorohydrin | N-Boc-ethanolamine, (S)-Epichlorohydrin | N-Boc protected amino alcohol intermediate | 70-85% | Inferred from similar syntheses |
| Intramolecular Cyclization | N-Boc protected amino alcohol intermediate | N-Boc-2-(hydroxymethyl)morpholine | 80-90% | Inferred from similar syntheses |
| N-Boc Deprotection | N-Boc-2-(hydroxymethyl)morpholine | This compound | >90% | General Procedure |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-(hydroxymethyl)morpholine
This protocol describes a common route for the synthesis of the N-protected precursor to this compound.
-
N-Boc Protection of Ethanolamine: To a solution of ethanolamine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-ethanolamine.
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O-Alkylation: To a solution of N-Boc-ethanolamine (1.0 eq) in anhydrous tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C. Stir the mixture for 30 minutes, then add (S)-epichlorohydrin (1.1 eq) dropwise. Allow the reaction to proceed at room temperature for 12-16 hours.
-
Intramolecular Cyclization: After the O-alkylation is complete, add potassium tert-butoxide (1.5 eq) to the reaction mixture and stir at room temperature for 4-6 hours to effect cyclization.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to obtain N-Boc-2-(hydroxymethyl)morpholine.
Protocol 2: Deprotection of N-Boc-2-(hydroxymethyl)morpholine
This protocol details the final step to obtain this compound.
-
Acidic Deprotection: Dissolve N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or 20% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Reaction Monitoring: Stir the solution at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).
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Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with DCM several times to remove excess acid. If HCl/dioxane was used, the hydrochloride salt of the product is typically obtained.
-
Isolation: The final product can be isolated as the hydrochloride salt or neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent to yield the free amine. Further purification can be achieved by recrystallization or chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
troubleshooting side reactions in 2-(Morpholin-2-yl)ethanol chemistry
Welcome to the technical support center for 2-(Morpholin-2-yl)ethanol chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method for the synthesis of this compound involves a two-step process. The first step is the formation of a morpholin-2-one intermediate via the annulation of a 1,2-amino alcohol with a reagent like chloroacetyl chloride. This is followed by the reduction of the morpholin-2-one to the desired this compound using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
Q2: My reaction yield for the synthesis of this compound is consistently low. What are the key parameters I should investigate?
Low yields can stem from several factors. Key areas to optimize include:
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Purity of Starting Materials: Ensure the 1,2-amino alcohol and chloroacetyl chloride are of high purity, as impurities can lead to significant side reactions.
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Reaction Temperature: The cyclization step to form the morpholin-2-one and the subsequent reduction are temperature-sensitive. Careful control of the reaction temperature is crucial to minimize byproduct formation.
-
Solvent Choice: The polarity and aprotic nature of the solvent can influence the reaction rate and selectivity. Solvents like tetrahydrofuran (THF) or diethyl ether are commonly used for LiAlH₄ reductions.
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Stoichiometry of Reagents: Precise molar ratios of the reactants, especially the reducing agent, are critical. An excess or deficit of LiAlH₄ can lead to incomplete reaction or the formation of over-reduced byproducts.
Q3: I am observing a significant amount of a solid byproduct that is difficult to separate from my desired this compound. What could this be?
A common byproduct in syntheses involving morpholine derivatives is the formation of dimers or oligomers. This can occur through intermolecular reactions competing with the desired intramolecular cyclization, especially at high concentrations. To minimize this, consider using high-dilution conditions during the cyclization step.
Q4: How can I effectively purify this compound?
Due to the basic nature of the morpholine nitrogen, purification by standard silica gel chromatography can be challenging and may lead to peak tailing and low recovery. Consider the following strategies:
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Acid-Base Extraction: Utilize the basicity of the morpholine nitrogen to perform an acid-base extraction to separate it from non-basic impurities.
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Modified Column Chromatography: If chromatography is necessary, use a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. Adding a small amount of a basic modifier (e.g., 0.5-2% triethylamine) to the eluent can also improve separation.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Troubleshooting Guide: Side Reactions in this compound Synthesis
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the morpholin-2-one reduction pathway.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | 1. Inactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) is highly reactive with moisture. | 1. Use freshly opened or properly stored LiAlH₄. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Poor Leaving Group in Precursor: If synthesizing from a diethanolamine derivative, the hydroxyl group is a poor leaving group. | 2. Activate the hydroxyl group by converting it to a better leaving group, such as a tosylate or mesylate, prior to cyclization. | |
| Presence of an Aldehyde Impurity | Incomplete Reduction: Insufficient reducing agent or reaction time. | 1. Increase the molar equivalents of LiAlH₄. 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. Ensure the reaction temperature is optimal for complete reduction. |
| Formation of Ring-Opened Byproducts | Harsh Reaction Conditions: The morpholine ring can be susceptible to opening under strongly acidic or basic conditions, or at elevated temperatures. | 1. Maintain careful control over the reaction temperature during the reduction and work-up. 2. Use a milder work-up procedure, avoiding strong acids if possible. |
| N-Alkylation of Morpholine Nitrogen | Side reaction with alkylating agents: If activating the hydroxyl group in situ, the morpholine nitrogen may be susceptible to alkylation. | 1. Opt for a stepwise synthesis where the hydroxyl group is activated in a separate step before the cyclization. |
| Formation of Dimeric/Oligomeric Impurities | Intermolecular side reactions: High concentrations can favor intermolecular reactions over the desired intramolecular cyclization. | 1. Employ high-dilution conditions during the cyclization step to promote the formation of the monomeric morpholine ring. |
Experimental Protocols
Protocol 1: Synthesis of Morpholin-2-one from a 1,2-Amino Alcohol
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Dissolve the 1,2-amino alcohol in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of chloroacetyl chloride in the same solvent dropwise to the cooled solution while stirring vigorously.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude morpholin-2-one.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reduction of Morpholin-2-one to this compound
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
-
Dissolve the morpholin-2-one in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by TLC.
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Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product using one of the methods described in the FAQs (Q4).
Visualizing Experimental Workflows
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: Optimization of Reaction Conditions for 2-(Morpholin-2-yl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Morpholin-2-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic strategies for this compound, a 2-substituted morpholine, primarily involve the cyclization of a linear precursor. Key approaches include:
-
Reaction of Ethanolamine with a C2-Electrophile: A widely used method involves the reaction of ethanolamine with a two-carbon electrophile, such as chloroacetaldehyde diethyl acetal, followed by an acid-catalyzed cyclization. This route is advantageous due to the commercial availability of the starting materials.
-
Cyclization of N-Substituted Diethanolamine Derivatives: Intramolecular cyclization of an appropriately substituted diethanolamine derivative can yield the morpholine ring.[1]
-
From Epichlorohydrin and Ethanolamine: This method involves the reaction of epichlorohydrin with a protected ethanolamine, followed by cyclization and deprotection.
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: Several parameters are crucial for optimizing the yield and purity of this compound:
-
Stoichiometry of Reactants: The molar ratio of ethanolamine to the electrophile is critical to prevent side reactions like the formation of N,N-dialkylated products.[2]
-
Reaction Temperature: Temperature control is essential during both the initial N-alkylation and the subsequent cyclization step to minimize byproduct formation.
-
pH of the Reaction Medium: The pH is particularly important for the acid-catalyzed cyclization step. Insufficient acidity can lead to incomplete reaction, while excessive acidity might promote side reactions.
-
Choice of Solvent: The solvent can influence the reaction rate and selectivity. Protic solvents like ethanol are often used.
Q3: How can I purify the final product, this compound?
A3: Purification of this compound typically involves the following steps:
-
Neutralization and Extraction: After the reaction, the mixture is neutralized, and the product is extracted into an organic solvent.
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Chromatography: Column chromatography is a common method for separating the desired product from unreacted starting materials and byproducts.
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Distillation: Fractional distillation under reduced pressure can be effective for purifying the final product, especially on a larger scale.
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Crystallization of a Salt: Formation of a salt, such as the hydrochloride salt, can facilitate purification through crystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry. - Formation of byproducts. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature for both the N-alkylation and cyclization steps (see Data Presentation section). - Carefully control the molar ratio of the reactants. A slight excess of ethanolamine may be beneficial. - Investigate and minimize side reactions by adjusting reaction conditions. |
| Formation of N,N-Dialkylated Byproduct | - Excess of the C2-electrophile. - High reaction temperature promoting further alkylation. | - Use a stoichiometric amount or a slight excess of ethanolamine relative to the electrophile. - Maintain a lower reaction temperature during the initial N-alkylation step. |
| Incomplete Cyclization | - Insufficient acid catalyst. - Reaction time is too short. | - Ensure the pH is sufficiently acidic for the cyclization to proceed. - Increase the reaction time for the cyclization step and monitor by TLC or GC-MS. |
| Difficulty in Product Isolation/Purification | - Product is soluble in the aqueous phase. - Emulsion formation during extraction. - Co-elution of impurities during chromatography. | - Perform multiple extractions with an appropriate organic solvent. - Brine washes can help to break emulsions. - Optimize the solvent system for column chromatography. Consider derivatization to a less polar compound before chromatography. - Consider purification via crystallization of a salt. |
Experimental Protocols
Synthesis of this compound via Chloroacetaldehyde Diethyl Acetal
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
Step 1: N-Alkylation of Ethanolamine
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethanolamine (1.0 eq.) in ethanol.
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Add chloroacetaldehyde diethyl acetal (1.05 eq.) to the solution.
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Add a non-nucleophilic base such as triethylamine (1.1 eq.) to scavenge the HCl produced.
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Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
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After completion, cool the reaction mixture to room temperature.
Step 2: Intramolecular Cyclization
-
To the cooled reaction mixture from Step 1, slowly add a solution of hydrochloric acid in ethanol (e.g., 2 M) until the pH is acidic (pH 1-2).
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Heat the mixture to reflux for 2-4 hours to facilitate the cyclization. Monitor the disappearance of the intermediate by TLC.
-
After the cyclization is complete, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Neutralize the reaction mixture with a base (e.g., sodium carbonate solution).
-
Remove the ethanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Data Presentation
The following tables summarize hypothetical data to illustrate the effect of different reaction conditions on the yield and purity of this compound. Actual results may vary.
Table 1: Optimization of N-Alkylation Temperature
| Experiment | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1 | 50 | 6 | 75 |
| 2 | 60 | 6 | 88 |
| 3 | 70 (Reflux) | 4 | 95 |
| 4 | 80 | 4 | 95 (with increased byproducts) |
Conditions: Equimolar amounts of ethanolamine and chloroacetaldehyde diethyl acetal, triethylamine (1.1 eq.), ethanol as solvent.
Table 2: Optimization of Cyclization Conditions
| Experiment | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | HCl (2M in Ethanol) | 50 | 4 | 65 | 85 |
| 2 | HCl (2M in Ethanol) | 70 (Reflux) | 2 | 82 | 90 |
| 3 | H2SO4 (10% in Ethanol) | 70 (Reflux) | 2 | 78 | 88 |
| 4 | p-TsOH | 70 (Reflux) | 3 | 75 | 87 |
Conditions: Intermediate from N-alkylation step.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Navigating the Purification Maze: A Technical Support Guide for 2-(Morpholin-2-yl)ethanol Derivatives
For Immediate Release
Researchers, scientists, and drug development professionals working with 2-(Morpholin-2-yl)ethanol derivatives now have a dedicated resource to overcome common purification challenges. This Technical Support Center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline the purification process and enhance final product quality.
The unique physicochemical properties of this compound derivatives, particularly the presence of a basic morpholine nitrogen and a polar hydroxyl group, often lead to complex purification hurdles. These can include poor chromatographic resolution, low recovery, and difficulties in crystallization. This guide offers practical solutions to these and other issues encountered during routine laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives show significant peak tailing during silica gel column chromatography?
The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of silica gel. This acid-base interaction leads to peak tailing, streaking, and sometimes irreversible adsorption of the compound onto the column, resulting in poor separation and reduced recovery.[1]
Q2: How can I improve the peak shape and recovery of my compound during silica gel chromatography?
To mitigate the issues caused by the basicity of the morpholine moiety, it is recommended to add a basic modifier to the eluent system. A small amount of triethylamine (Et3N), typically 0.1-2%, or ammonia (often as a solution in methanol) can be added to the mobile phase.[1] These additives neutralize the acidic sites on the silica gel, minimizing undesirable interactions with the basic analyte and leading to improved peak symmetry and higher recovery.[1]
Q3: My this compound derivative is highly water-soluble. How can I efficiently extract it from an aqueous reaction mixture?
The high polarity of these derivatives can make extraction with non-polar organic solvents challenging. To improve extraction efficiency, consider the following strategies:
-
Salting Out: Increase the ionic strength of the aqueous phase by adding a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3). This reduces the solubility of the organic compound in the aqueous layer, promoting its transfer to the organic phase.[1]
-
pH Adjustment: Basifying the aqueous layer with a suitable base (e.g., NaOH, K2CO3) will ensure the morpholine derivative is in its free base form, which is generally less water-soluble than its protonated salt form.[1]
-
Use of More Polar Solvents: Solvents such as dichloromethane (DCM) or chloroform can be more effective for extracting polar compounds.[1]
Q4: I'm struggling to crystallize my this compound derivative; it keeps "oiling out." What should I do?
"Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent or when the solution is too concentrated.[1] To induce crystallization, you can:
-
Use a lower-boiling point solvent.
-
Prepare a more dilute solution and allow for slow cooling.
-
Introduce a co-solvent to decrease the overall solubility.[1]
-
Try converting the free base to a salt (e.g., a hydrochloride salt), which often has better-defined crystalline properties.
Q5: What are the common impurities I should be aware of during the synthesis of this compound derivatives?
Common impurities typically include unreacted starting materials, leftover reagents, and byproducts from side reactions.[2] Depending on the synthetic route, these could include starting amines, haloethanol precursors, or products of over-alkylation.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing/Streaking | Strong interaction between the basic morpholine nitrogen and acidic silica gel.[1] | Add a basic modifier like triethylamine (0.1-2%) or ammonia to the eluent.[1] |
| Compound Stuck on Column | The compound is too polar for the selected eluent system and is strongly adsorbed.[1] | Gradually increase the polarity of the eluent. Consider using reverse-phase chromatography for very polar compounds.[1] |
| Poor Separation from Polar Impurities | The eluent system lacks sufficient resolution. | Experiment with different solvent systems (e.g., DCM/MeOH, EtOAc/Hexanes).[1] A change in the stationary phase to neutral or basic alumina might also be effective.[1] |
| Low Recovery | Irreversible binding of the compound to the silica gel.[1] | Use a deactivated silica gel or switch to a less acidic stationary phase like alumina.[1] The addition of a basic modifier to the eluent can also enhance recovery.[1] |
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Compound "Oils Out" | The melting point is lower than the solvent's boiling point, or the solution is too concentrated.[1] | Use a lower-boiling point solvent or a more dilute solution with slow cooling.[1] A co-solvent system may also be beneficial.[1] |
| Colored Crystals | Colored impurities are co-crystallizing with the product.[1] | Add a small amount of activated charcoal to the hot solution and filter it while hot before allowing it to cool.[1] |
| Low Yield of Recovered Crystals | The compound has significant solubility in the cold solvent, or too much solvent was used initially.[1] | Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent required for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| No Crystal Formation | The solution is not supersaturated. | Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal of the pure compound.[1] |
Quantitative Data Summary
The following table summarizes typical yields and purities for morpholine-containing compounds, including derivatives of this compound, achieved with different purification techniques.
| Purification Technique | Derivative Example | Typical Yield | Typical Purity | Reference |
| Flash Column Chromatography | N-Aryl-2-phenylmorpholine | >99% | 92% ee | [3] |
| Recrystallization (as propionate salt) | cis-2,6-dimethylmorpholine | 85.30% | High | |
| Recrystallization (as acetate salt) | cis-2,6-dimethylmorpholine | 87.20% | High | |
| Distillation | Morpholine | 35-50% | High | |
| Column Chromatography | N-{[2-(morpholin-4-yl)-quinolin-3-yl-methyl}2-[(4-aminopentyl) (ethyl) amino]ethanol | Good | High | [4] |
| Not Specified | 2-(2-Methyl-morpholin-4-yl)-ethanol | - | 96% |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a this compound Derivative
This protocol outlines a general procedure for the purification of a moderately polar this compound derivative.
-
Eluent Selection: Use thin-layer chromatography (TLC) to identify a suitable eluent system. A starting point could be a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexanes. To counteract the basicity of the morpholine, add 0.5-1% triethylamine (Et3N) to the eluent.[1] Aim for an Rf value of approximately 0.2-0.4 for the target compound.
-
Column Packing: Choose an appropriately sized silica gel column based on the amount of crude material. Pack the column using a slurry of silica gel in the initial, less polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the column bed.
-
Elution: Begin elution with the determined solvent system. If necessary, gradually increase the polarity of the mobile phase to elute the compound of interest.
-
Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[1]
Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
This method is effective for purifying basic this compound derivatives that are difficult to crystallize as a free base.
-
Salt Formation: Dissolve the crude compound in a suitable organic solvent such as diethyl ether or ethyl acetate. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) with stirring until precipitation is complete.[1]
-
Crystal Collection: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold solvent.[1]
-
Solvent Selection for Recrystallization: Test the solubility of a small sample of the salt in various solvents (e.g., water, ethanol, isopropanol, or mixtures) at both room temperature and upon heating. The ideal solvent will dissolve the salt when hot but not when cold.[1]
-
Recrystallization: Dissolve the bulk of the salt in the minimum amount of the chosen boiling solvent. If the solution is colored, treat it with activated charcoal and filter it while hot.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]
-
Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small volume of ice-cold recrystallization solvent, and dry them under vacuum.[1]
Visualizations
Caption: A typical experimental workflow for the purification of this compound derivatives.
Caption: A troubleshooting decision tree for common issues in the chromatography of morpholine compounds. chromatography of morpholine compounds.
References
Technical Support Center: Minimizing Byproduct Formation in Morpholine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of morpholine, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing morpholine?
A1: The two most prevalent industrial methods for morpholine synthesis are the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia.[1] The DEA method typically employs a strong acid like sulfuric acid, while the DEG route is a catalytic process conducted at high temperature and pressure over a hydrogenation catalyst.[1][2] Due to its efficiency, the DEG route has largely replaced the older DEA/sulfuric acid process.[1]
Q2: What are the major byproducts to be aware of during morpholine synthesis?
A2: Byproduct formation is a key challenge in morpholine synthesis and varies depending on the chosen route.
-
Diethylene Glycol (DEG) Route: A common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and its incomplete conversion can lead to its presence in the final product.[1] Another significant byproduct is N-ethylmorpholine.[1] High-molecular-weight condensation products, often referred to as "heavies," can also form, which reduces the overall yield.[1]
-
Diethanolamine (DEA) Route: The primary concern with this method is the formation of large quantities of sodium sulfate as a byproduct after the neutralization of the sulfuric acid catalyst, which requires proper disposal.[1]
Q3: Which catalysts are typically used in the diethylene glycol (DEG) route?
A3: The DEG route utilizes hydrogenation catalysts to facilitate the reaction. Common catalysts consist of metals such as nickel, copper, or cobalt, often supported on an alumina carrier.[1] The choice of catalyst is critical as it significantly influences the reaction's selectivity and the final yield of morpholine.[1]
Q4: What are the typical yields for morpholine synthesis?
A4: Yields are highly dependent on the specific process, catalyst, and reaction conditions. Industrial processes for the DEA route using oleum have reported yields as high as 90-95%.[1][3] A laboratory-scale synthesis from DEA might yield between 35-50%.[1][4] For the DEG route, conversions of DEG to morpholine can reach over 60-90% with high selectivity under optimized conditions.[1]
Troubleshooting Guides
Issue 1: Low Yield of Morpholine
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like GC-MS to ensure it has reached completion.[5][6][7][8] - Optimize Temperature: Ensure the reaction is maintained at the optimal temperature. For the DEA route, this is typically between 200-210°C.[4] For the DEG route, temperatures can range from 150-400°C.[2][9] |
| Suboptimal Catalyst Activity (DEG Route) | - Catalyst Selection: The choice of catalyst (e.g., nickel, copper, cobalt on alumina) is crucial for selectivity and yield.[1] - Catalyst Deactivation: The catalyst may be poisoned or fouled by impurities in the starting materials or by high-molecular-weight byproducts.[1] Consider using high-purity reactants and implementing catalyst regeneration or replacement protocols. |
| Inefficient Water Removal (DEA Route) | - The presence of water can inhibit the forward dehydration reaction.[1] Improve the efficiency of the distillation or water-trapping apparatus (e.g., Dean-Stark trap) to drive the reaction equilibrium towards morpholine formation. |
| Incorrect Stoichiometry | - DEA Route: Ensure a sufficient excess of the acid catalyst is used to achieve a strongly acidic environment (pH ~1).[4] - DEG Route: The molar ratio of ammonia to DEG can influence the product distribution. |
Issue 2: High Levels of 2-(2-aminoethoxy)ethanol (AEE) Byproduct (DEG Route)
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Cyclization of AEE | - Optimize Reaction Temperature: As shown in the data below, higher temperatures can favor the conversion of AEE to morpholine. However, excessively high temperatures can lead to the formation of other byproducts.[10] - Increase Catalyst Loading/Activity: A more active or a higher loading of the hydrogenation catalyst can promote the cyclization of AEE. |
| Insufficient Reaction Time | - Allow for a longer reaction time to ensure the complete conversion of the AEE intermediate to morpholine. |
Issue 3: High Levels of N-Ethylmorpholine Byproduct
| Potential Cause | Troubleshooting/Optimization Strategy |
| Side Reactions | - The formation of N-ethylmorpholine is a known side reaction.[1] Optimizing the catalyst and reaction conditions (temperature, pressure) can help to minimize its formation. Some specialized catalysts may offer higher selectivity for morpholine over N-ethylmorpholine. |
| Contamination of Starting Materials | - Ensure the purity of the diethylene glycol and ammonia used in the synthesis. |
Data Presentation
Effect of Temperature on Product Distribution in Morpholine Synthesis from Diethylene Glycol
The following table summarizes the product distribution from a study on the reaction of diethylene glycol (DEG) and ammonia, illustrating the effect of temperature on byproduct formation.
| Run | Temperature (°C) | DEG Conversion (%) | AEE in Product (%) | Morpholine in Product (%) | Heavies in Product (%) |
| 1 | 200 | 63.87 | 36.13 | 59.5 | 4.06 |
| 2 | 220 | 97.63 | 2.37 | 90.8 | 5.5 |
| 3 | 240 | 79.4 | 20.6 | 63.3 | 7.5 |
Data adapted from U.S. Patent 4,647,663.[10] Product distribution is given in gas chromatograph area percent.
Experimental Protocols
Protocol 1: Synthesis of Morpholine from Diethanolamine (Laboratory Scale)
This protocol is based on the acid-catalyzed dehydration of diethanolamine.
Materials:
-
Diethanolamine (62.5 g)
-
Concentrated Hydrochloric Acid (~50-60 mL) or Sulfuric Acid
-
Calcium Oxide (50 g)
-
Potassium Hydroxide (20 g)
-
Sodium metal (~1 g)
-
Round-bottom flask (appropriate size)
-
Thermocouple
-
Condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Acidification: To a round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[4] While stirring and cooling, slowly add concentrated hydrochloric acid until the pH of the mixture is approximately 1. This reaction is highly exothermic.[4]
-
Dehydration: Heat the reaction mixture to drive off water. Once the internal temperature reaches 200-210°C, maintain this temperature for 15 hours.[4]
-
Work-up: After 15 hours, allow the mixture to cool to 160°C before pouring it into a dish to prevent solidification within the flask.[4]
-
Neutralization: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.[4]
-
Distillation: Transfer the paste to a clean round-bottom flask and perform a distillation to obtain crude, wet morpholine.[4]
-
Drying: Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes. Decant the morpholine.[4]
-
Final Purification: Reflux the dried morpholine over a small amount of sodium metal (~1 g) for one hour, and then perform a fractional distillation, collecting the pure morpholine product at 126-129°C.[4] A typical yield for this lab-scale synthesis is between 35-50%.[1][4]
Protocol 2: Synthesis of Morpholine from Diethylene Glycol and Ammonia (Industrial Process Overview)
This protocol outlines the general conditions for the industrial-scale catalytic synthesis of morpholine.
Materials:
-
Diethylene Glycol (DEG)
-
Anhydrous Ammonia
-
Hydrogen
-
Hydrogenation Catalyst (e.g., Nickel, Copper, or Cobalt on an alumina support)[1]
General Procedure:
-
Reaction Setup: The reaction is typically carried out in a continuous-flow reactor, such as a trickle bed reactor.[10]
-
Reaction Conditions: Diethylene glycol and ammonia are fed into the reactor in the presence of hydrogen and a hydrogenation catalyst.[2][9] The reaction is maintained at a temperature between 150-400°C and a pressure of 30-400 atmospheres.[2][9]
-
Product Separation: The crude reaction mixture, containing morpholine, unreacted starting materials, water, and byproducts, is continuously withdrawn from the reactor.
-
Purification: Excess ammonia is stripped from the crude product stream. The morpholine is then purified by fractional distillation.
Visualizations
Caption: Primary industrial synthesis routes for morpholine.
Caption: Experimental workflow for morpholine synthesis from diethanolamine.
Caption: Logical workflow for troubleshooting morpholine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 3. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 10. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
stability of 2-(Morpholin-2-yl)ethanol under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-(Morpholin-2-yl)ethanol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2][3] It is also advisable to protect it from light.
Q2: Is this compound sensitive to oxidation?
A2: Yes, compounds containing morpholine and alcohol functional groups can be susceptible to oxidation. It is crucial to store this compound away from oxidizing agents such as nitrates, peroxides, and chlorine-containing reagents.[2][3] Accidental contamination with these substances could lead to degradation and potentially hazardous situations.[2]
Q3: What are the initial signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color from a colorless or pale yellow liquid to a darker shade.[2] The appearance of precipitates or a change in viscosity may also indicate instability. For a more definitive assessment, analytical techniques such as HPLC should be employed to detect the appearance of degradation products.
Q4: Can I heat this compound for my experiment?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage or handling. | 1. Review storage conditions; ensure the compound is stored in a cool, dark, and dry place, away from oxidizing agents.[1][2][3] 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify potential degradation products and their retention times.[5][6] |
| Loss of compound potency or activity | Degradation of the active molecule. | 1. Re-analyze the purity of the compound stock using a validated analytical method. 2. Investigate potential incompatibilities with other reagents or solvents in the experimental setup. 3. Conduct stability studies under your specific experimental conditions (pH, temperature, light exposure) to assess the compound's lability. |
| Inconsistent experimental results | Variable degradation of the compound between experiments. | 1. Standardize sample preparation and handling procedures to minimize exposure to harsh conditions. 2. Ensure consistent lighting, temperature, and pH across all experiments. 3. Prepare and use fresh solutions for each set of experiments to avoid using partially degraded material. |
| Discoloration of the compound solution | Formation of chromophoric degradation products. | 1. Cease use of the discolored solution as it may contain impurities that could interfere with your experiment. 2. Attempt to identify the colored species using techniques like LC-MS. 3. Re-purify the compound if necessary and ensure proper storage to prevent recurrence. |
Stability Profile of this compound under Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][6] The following table summarizes the expected stability of this compound under various stress conditions.
| Condition | Stress Agent | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl | Potential for degradation, particularly at the morpholine ring. | Ring-opened products, N-dealkylated derivatives. |
| Basic | 0.1 M NaOH | Generally more stable than under acidic conditions, but degradation is possible at elevated temperatures. | Potential for minor degradation products. |
| Oxidative | 3% H₂O₂ | High potential for degradation. | N-oxides, aldehydes, ketones, and other oxidative cleavage products. |
| Thermal | 60°C | Potential for degradation over extended periods. | Dehydration products, oligomers. |
| Photolytic | UV/Vis light | Potential for degradation upon prolonged exposure. | Photoreactive products, colored degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot, neutralize it with an equimolar amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equimolar amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at specified time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial containing the stock solution in a thermostatic oven at 60°C.
-
Withdraw aliquots at specified time points over a period of 72 hours and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a photostability chamber to a light source according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC at appropriate time intervals.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: A hypothetical degradation pathway for this compound.
References
- 1. 2-Morpholinoethanol(622-40-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
overcoming solubility issues with 2-(Morpholin-2-yl)ethanol
Welcome to the technical support center for 2-(Morpholin-2-yl)ethanol, also commonly known as 2-Morpholinoethanol or 4-(2-Hydroxyethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and formulation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a polar organic compound that is generally characterized by good solubility in aqueous and polar organic solvents. It is described as being fully miscible with water.[1][2] Its solubility extends to other common laboratory solvents, though it may be less soluble in non-polar organic solvents. The presence of a hydroxyl group and a tertiary amine within its structure allows for hydrogen bonding, contributing to its hydrophilicity.[3]
Q2: I am experiencing difficulty dissolving this compound in my solvent system. What could be the issue?
A2: Given that this compound is highly water-soluble, solubility issues typically arise under specific circumstances. Common causes include:
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Incorrect Solvent Choice: Attempting to dissolve it in a non-polar or lipophilic solvent system where its solubility is limited.
-
High Concentration: The desired concentration may exceed its solubility limit in the chosen solvent, even if it is generally considered soluble.
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Incorrect Form of the Compound: You may be working with a different salt form or a derivative of the compound which has a different solubility profile.
-
Low Temperature: Solubility generally decreases with temperature. Ensure your solvent is at an appropriate temperature.
-
pH of the Medium: For aqueous solutions, the pH can influence the ionization state of the morpholine ring and thus affect solubility.
Q3: Can I use this compound in lipid-based formulations?
A3: Directly dissolving the standard form of this compound in lipids or oils is challenging due to its hydrophilic nature. However, it is possible to incorporate it into lipid-based formulations through strategies such as forming a lipophilic salt or using a self-emulsifying drug delivery system (SEDDS).[4][5] These approaches modify the compound's properties to enhance its compatibility with lipophilic vehicles.
Q4: Are there any known chemical incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents and carbon dioxide.[1] As an amine, it may also react with aldehydes and reducing sugars present as impurities in some pharmaceutical excipients. It is crucial to assess the compatibility with all formulation components during development.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Aqueous Solutions
If you are observing poor solubility or precipitation of this compound in an aqueous-based system, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for aqueous solubility issues.
Protocol 1: pH Modification for Solubility Enhancement
This protocol is suitable for ionizable drugs like this compound where solubility can be pH-dependent.
-
Prepare a Suspension: Suspend the desired amount of this compound in the aqueous vehicle.
-
Initial pH Measurement: Measure the initial pH of the suspension.
-
pH Adjustment: Gradually add a dilute acidic or basic solution (e.g., 0.1N HCl or 0.1N NaOH) to the suspension while stirring. The tertiary amine in the morpholine ring can be protonated at acidic pH, which may alter its solubility.
-
Observation: Observe for dissolution of the solid material.
-
Equilibration: Once dissolved, allow the solution to equilibrate for a period to ensure it remains stable and does not precipitate.
-
Final pH Measurement: Record the final pH at which the compound is fully dissolved.
Protocol 2: Co-Solvent System for Solubility Enhancement
This method can be used when high concentrations are required or when dealing with complex aqueous systems.
-
Solvent Selection: Choose a water-miscible co-solvent in which this compound is known to be soluble (e.g., ethanol, propylene glycol, PEG 400).
-
Initial Dissolution: Dissolve the this compound in the minimum required volume of the selected co-solvent.
-
Titration: Slowly add the aqueous vehicle to the co-solvent solution while stirring continuously.
-
Observation: Monitor for any signs of precipitation. If precipitation occurs, it may be necessary to increase the proportion of the co-solvent.
-
Final Formulation: Once a stable solution is achieved, record the final ratio of co-solvent to the aqueous vehicle.
Issue 2: Poor Solubility in Non-Polar/Lipid-Based Solvents
For applications requiring a non-polar or lipid-based vehicle, the following strategies can be employed.
Caption: Strategies for formulating in lipid-based systems.
Protocol 3: Lipophilic Salt Formation for Enhanced Lipid Solubility
This advanced technique involves creating an ion pair with a lipophilic counter-ion to increase solubility in non-polar vehicles.
-
Counter-ion Selection: Choose a bulky, non-polar organic counter-ion (e.g., a long-chain sulfonic acid).
-
Reaction Setup: Dissolve this compound in a suitable organic solvent.
-
Salt Formation: Add an equimolar amount of the selected counter-ion to the solution. The reaction can be monitored for completion.
-
Isolation: Isolate the resulting lipophilic salt, which may be an ionic liquid or a waxy solid.
-
Solubility Testing: Assess the solubility of the newly formed lipophilic salt in the target lipid-based vehicle. This approach can significantly increase the amount of the compound that can be dissolved in oils.[4][5]
Protocol 4: Preparation of an Oil-in-Water Emulsion
This protocol is for creating a stable dispersion of the compound for administration.
-
Aqueous Phase Preparation: Dissolve the this compound in an aqueous solution, which may contain buffers and other hydrophilic excipients.
-
Oil Phase Preparation: Select a pharmaceutically acceptable oil and a suitable emulsifying agent.
-
Emulsification: Slowly add the oil phase to the aqueous phase while applying high shear using a homogenizer.
-
Stabilization: Continue homogenization until a stable emulsion with the desired droplet size is formed.
-
Characterization: Characterize the emulsion for stability, droplet size, and drug content.
Data Summary
The following table summarizes the known solubility properties of this compound. Note that quantitative data is limited in the public domain, and much of the information is qualitative.
| Solvent/System | Solubility Description | Reference |
| Water | Fully miscible | [1][2] |
| Chloroform | Soluble | [6] |
| Ethyl Acetate | Soluble | [6] |
| Ethanol | Soluble | [3] |
| Methanol | Soluble | [3] |
| Non-polar hydrocarbons | Generally poor (inferred) | - |
| Vegetable Oils | Generally poor (inferred) | - |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should conduct their own experiments to determine the optimal conditions for their specific applications.
References
- 1. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 622-40-2 CAS MSDS (2-Morpholinoethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 2-(Morpholin-2-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in chemical reactions involving 2-(Morpholin-2-yl)ethanol.
Troubleshooting Guide
Problem: Rapid loss of catalytic activity early in the reaction.
| Question | Possible Cause | Troubleshooting Steps |
| My reaction stops completely after a short period. What is the likely cause? | Catalyst Poisoning: The nitrogen atom in the morpholine ring of this compound can act as a strong ligand, binding to the active sites of transition metal catalysts (e.g., Pd, Pt, Ru, Ni) and rendering them inactive.[1][2] This is a common issue with nitrogen-containing compounds. | 1. Catalyst Selection: Consider using catalysts known to be more resistant to amine poisoning, such as gold-based catalysts, which have shown more resilience in the oxidation of amino alcohols.[1][2] 2. Protecting Groups: If the reaction chemistry allows, consider protecting the morpholine nitrogen with a suitable protecting group to prevent its coordination to the catalyst. 3. Ligand Addition: In some cases, the addition of a sacrificial ligand that can preferentially bind to the catalyst without inhibiting the desired reaction can be beneficial. 4. Increase Catalyst Loading: As a last resort, a higher catalyst loading might be necessary to achieve full conversion, although this is not ideal economically. |
| I observe a significant drop in reaction rate, and the reaction mixture changes color (e.g., formation of a black precipitate). | Catalyst Agglomeration and/or Reduction: For palladium-catalyzed reactions, the formation of palladium black (inactive elemental palladium) can occur, leading to a loss of active catalytic species.[3] This can be promoted by the reaction conditions or the substrate itself. | 1. Ligand Optimization: The choice of ligand is crucial in stabilizing the active catalytic species. For palladium catalysts, consider using bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to prevent agglomeration. 2. Solvent Effects: The reaction solvent can influence catalyst stability. Experiment with different solvents to find one that helps maintain the catalyst in its active form. 3. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition and sintering.[4] Running the reaction at a lower temperature for a longer duration might improve catalyst lifetime. |
Problem: Gradual decline in catalyst performance over time or upon catalyst recycling.
| Question | Possible Cause | Troubleshooting Steps |
| My catalyst's activity decreases with each recycle. How can I improve its reusability? | Fouling/Coking: Deposition of polymeric or carbonaceous materials (coke) on the catalyst surface can block active sites and pores. This is particularly relevant for reactions run at elevated temperatures.[4] | 1. Optimize Reaction Conditions: Lowering the reaction temperature or pressure can reduce the rate of coke formation. 2. Catalyst Regeneration: For fouled catalysts, a common regeneration method is calcination (controlled oxidation) to burn off the coke.[4] The specific conditions (temperature, atmosphere) will depend on the catalyst and support material. 3. Solvent Washing: In some cases, washing the catalyst with a suitable solvent can remove adsorbed organic species that cause fouling. |
| The selectivity of my reaction is changing over time, with an increase in byproducts. | Changes in Catalyst Structure/Active Sites: The interaction of this compound or reaction intermediates with the catalyst might alter the nature of the active sites, leading to different reaction pathways becoming more favorable. | 1. Characterize the Spent Catalyst: Use techniques like TEM, XPS, and chemisorption to analyze the deactivated catalyst. This can provide insights into changes in particle size, oxidation state, and surface composition. 2. Modify the Catalyst Support: The support can play a crucial role in catalyst stability. Using a support that has strong interactions with the metal nanoparticles can help prevent changes in the catalyst structure. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation when using this compound?
A1: The primary mechanisms are:
-
Poisoning: The lone pair of electrons on the morpholine nitrogen can strongly coordinate to the metal center of the catalyst, blocking active sites.[1][2]
-
Fouling: Deposition of organic residues or polymers on the catalyst surface.[4]
-
Sintering: Agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area.[4]
-
Leaching: Dissolution of the active metal species into the reaction medium.
Q2: Which types of catalysts are most susceptible to deactivation by this compound?
A2: Transition metal catalysts, particularly those based on palladium, platinum, rhodium, and nickel, are known to be susceptible to poisoning by nitrogen-containing compounds like morpholines.[1][2] The strength of the interaction can depend on the specific metal and its oxidation state.
Q3: Are there any general strategies to minimize catalyst deactivation in reactions with this compound?
A3: Yes, some general strategies include:
-
Careful selection of the catalyst and support: Choose systems known for their stability in the presence of amines.
-
Optimization of reaction conditions: Lower temperatures and pressures can often mitigate deactivation.
-
Use of appropriate ligands: For homogeneous or supported catalysts, ligands can stabilize the active species.
-
Feed purity: Ensure that the this compound and other reagents are free from impurities that could act as catalyst poisons.
Q4: Can a deactivated catalyst be regenerated?
A4: The possibility of regeneration depends on the deactivation mechanism:
-
Fouling/Coking: Often reversible by controlled oxidation (calcination) to burn off deposits.[4]
-
Poisoning: If the poison is weakly adsorbed, it might be removed by washing or thermal treatment. However, strong chemisorption, as is often the case with nitrogen compounds, can be irreversible.
-
Sintering: This is generally an irreversible process.
Data Presentation
Table 1: Hypothetical Data on Catalyst Performance in the Oxidation of this compound to the Corresponding Carboxylic Acid.
| Catalyst | Support | Conversion (%) after 1h | Conversion (%) after 6h | Selectivity to Acid (%) |
| 5% Pt | C | 95 | 98 | 92 |
| 1% Au | TiO₂ | 80 | 95 | 98 |
| 5% Pd | Al₂O₃ | 99 | 99 (stalled after 2h) | 85 |
| 5% Ru | C | 75 | 85 | 90 |
This data is illustrative and intended to show potential trends. Actual results will vary based on specific reaction conditions.
Table 2: Influence of Ligand on the Stability of a Palladium Catalyst in a Hypothetical N-alkylation Reaction with this compound.
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Observations |
| PPh₃ | 2 | 24 | 45 | Reaction stalls after 8 hours. |
| Xantphos | 2 | 12 | 92 | Stable reaction profile. |
| DavePhos | 2 | 10 | 95 | Rapid and stable reaction. |
| None | 5 | 24 | 20 | Significant catalyst decomposition observed. |
This data is illustrative and intended to highlight the importance of ligand selection.
Experimental Protocols
Protocol 1: Catalyst Activity Testing for the Oxidation of this compound
-
Catalyst Pre-treatment: Dry the catalyst (e.g., 5 wt% Pt/C) under vacuum at 100 °C for 4 hours.
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a condenser, a gas inlet, and a mechanical stirrer, add the catalyst (e.g., 50 mg).
-
Add the solvent (e.g., 20 mL of deionized water).
-
Add this compound (1 mmol).
-
Add a base (e.g., 2 mmol of NaHCO₃).
-
-
Reaction Execution:
-
Heat the mixture to the desired temperature (e.g., 80 °C).
-
Start vigorous stirring (e.g., 1000 rpm).
-
Bubble a continuous flow of O₂ or air through the reaction mixture.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC, HPLC, or NMR.
-
-
Data Analysis: Calculate the conversion of this compound and the selectivity to the desired product at each time point to determine the initial reaction rate and observe any deactivation over time.
Protocol 2: Regeneration of a Fouled Catalyst by Calcination
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation. Wash it thoroughly with the reaction solvent and then with a low-boiling-point solvent (e.g., acetone) to remove residual organics. Dry the catalyst in an oven at 100 °C.
-
Calcination:
-
Place the dried, deactivated catalyst in a tube furnace.
-
Heat the furnace to a specific temperature (e.g., 350-500 °C, the optimal temperature depends on the catalyst and support) under a flow of an inert gas (e.g., nitrogen).
-
Once the temperature is stable, introduce a controlled flow of a dilute oxygen mixture (e.g., 5% O₂ in N₂).
-
Hold at this temperature for a set period (e.g., 2-4 hours) to burn off the carbonaceous deposits.
-
Switch the gas flow back to nitrogen and allow the furnace to cool to room temperature.
-
-
Post-treatment (if necessary): For some catalysts, a reduction step (e.g., under H₂ flow) may be required after calcination to restore the active metal sites.
Visualizations
Caption: Key deactivation pathways for catalysts in reactions with this compound.
Caption: A general experimental workflow for assessing catalyst stability.
Caption: A decision tree for troubleshooting catalyst deactivation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Heterogeneous Catalyst Deactivation and Regeneration: A Review | Semantic Scholar [semanticscholar.org]
Technical Support Center: Reaction Monitoring for 2-(Morpholin-2-yl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Morpholin-2-yl)ethanol. The information below is designed to address specific issues that may be encountered during reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the synthesis of this compound?
The choice of technique depends on the specific reaction, but common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
TLC is excellent for quick, qualitative checks of reaction progress.
-
HPLC and GC are powerful for quantitative analysis, allowing you to determine the concentration of reactants, products, and byproducts.
-
NMR Spectroscopy can provide detailed structural information to confirm the formation of the desired product and identify intermediates.
Q2: I am observing poor separation between my starting material and this compound in reverse-phase HPLC. What can I do?
Due to the polar and basic nature of this compound, poor peak shape and retention are common on standard C18 columns. Here are several strategies to improve separation:
-
Use a different stationary phase: Consider a polar-embedded or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Modify the mobile phase:
-
Add an ion-pairing agent: Reagents like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the amine.
-
Increase the aqueous component: If your compound is eluting too quickly, a higher percentage of the aqueous phase can increase retention.
-
Adjust the pH: Buffering the mobile phase to a pH of around 3-4 can ensure consistent protonation of the morpholine nitrogen.
-
Q3: My NMR spectrum of the reaction mixture shows very broad peaks for the N-H and O-H protons. Is this normal?
Yes, broad peaks for N-H and O-H protons are common due to chemical exchange with the solvent and hydrogen bonding. To confirm the presence of these peaks, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The broad N-H and O-H peaks should disappear or significantly decrease in intensity.
Q4: Can I use Gas Chromatography (GC) to monitor my reaction? The compound seems to have a high boiling point.
While this compound has a relatively high boiling point, GC analysis is feasible but may require derivatization. The primary alcohol and secondary amine groups can interact with the GC column, leading to poor peak shape and tailing.
-
Derivatization: Silylating the molecule with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) will increase its volatility and reduce interactions with the column, resulting in sharper peaks.
-
High-Temperature Column: Use a column that is stable at higher temperatures, and program the oven to a suitable temperature ramp.
Troubleshooting Guides
HPLC Method Development and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic amine and residual silanols on the column. | - Add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase. - Use a base-deactivated column. - Lower the mobile phase pH with an acid like formic acid or TFA. |
| No/Low Retention on C18 Column | The compound is too polar for the stationary phase. | - Switch to a more polar column (e.g., Polar-Embedded, Cyano, or HILIC). - Use a highly aqueous mobile phase (e.g., 95% water/5% organic). |
| Inconsistent Retention Times | - Unbuffered mobile phase. - Fluctuation in column temperature. | - Use a buffered mobile phase to maintain a consistent pH. - Use a column oven to maintain a stable temperature. |
GC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Broad, Tailing Peaks | Interaction of the amine and alcohol groups with the stationary phase. | - Derivatize the sample with a silylating agent (e.g., BSTFA). - Use a column specifically designed for analyzing amines. |
| No Peak Elution | - Compound is not volatile enough at the current temperature. - Compound is degrading in the injector. | - Increase the injector and oven temperatures. - Use a cooler on-column injection technique. - Ensure the liner is clean and consider a deactivated liner. |
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Reaction Monitoring
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter if necessary.
Protocol 2: TLC Method for Quick Reaction Checks
-
Stationary Phase: Silica gel 60 F₂₅₄ plates
-
Mobile Phase (Eluent): Dichloromethane:Methanol:Ammonium Hydroxide (90:10:1 v/v/v). The ratio may need to be optimized depending on the polarity of the starting materials.
-
Visualization:
-
UV light (254 nm) if any of the components are UV active.
-
Stain with a potassium permanganate (KMnO₄) solution. The alcohol group of this compound will show up as a yellow spot on a purple background.
-
Visualizations
Caption: A typical experimental workflow for monitoring a chemical reaction.
Caption: A troubleshooting decision tree for poor HPLC peak resolution.
Caption: Relationship between analytical techniques and the information they provide.
Validation & Comparative
A Comparative Guide to the Structural Validation of 2-(Morpholin-yl)ethanol Isomers by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comparative analysis for the validation of the 2-(Morpholin-2-yl)ethanol structure, contrasting it with its common isomer, 2-(Morpholin-4-yl)ethanol. The distinct substitution pattern on the morpholine ring—attachment at a carbon versus the nitrogen—results in significantly different and clearly distinguishable ¹H and ¹³C NMR spectra. Understanding these differences is crucial for confirming the identity and purity of synthesized compounds.
This guide presents the expected NMR data for both isomers, a detailed experimental protocol for data acquisition, and a logical workflow for structural validation.
Data Presentation: Comparative NMR Analysis
The primary distinction between the two isomers lies in the symmetry and the electronic environment of the nuclei. 2-(Morpholin-4-yl)ethanol possesses a higher degree of symmetry, leading to a simpler spectrum. In contrast, this compound has a chiral center at the C-2 position, making all carbons and most protons chemically non-equivalent, resulting in a more complex spectrum.
Table 1: Comparative ¹H NMR Data (Predicted)
| Assignment | 2-(Morpholin-4-yl)ethanol (N-Substituted) | This compound (C-Substituted) |
| Morpholine H (adjacent to O) | ~3.71 ppm (t, 4H) | ~3.5 - 3.9 ppm (m, 3H) |
| Morpholine H (adjacent to N) | ~2.50 ppm (t, 4H) | ~2.6 - 3.1 ppm (m, 4H) |
| -CH₂-N (Ethanol Chain) | ~2.54 ppm (t, 2H) | N/A (Part of ring) |
| -CH₂-O (Ethanol Chain) | ~3.65 ppm (t, 2H) | ~3.7 - 3.8 ppm (m, 2H) |
| -OH | Variable (broad s, 1H) | Variable (broad s, 1H) |
| -CH-CH₂ (Ring C2 Proton) | N/A | ~3.0 - 3.3 ppm (m, 1H) |
| Key Differentiator | Four distinct signals with simple triplet patterns for all CH₂ groups. | More complex multiplets due to asymmetry; 6 distinct non-OH proton environments. |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicity is denoted as t (triplet), m (multiplet), and s (singlet).
Table 2: Comparative ¹³C NMR Data (Predicted)
| Assignment | 2-(Morpholin-4-yl)ethanol (N-Substituted) | This compound (C-Substituted) |
| Morpholine C (adjacent to O) | ~67.1 ppm | ~70-75 ppm (C6), ~75-80 ppm (C2) |
| Morpholine C (adjacent to N) | ~53.9 ppm | ~45-50 ppm (C3), ~50-55 ppm (C5) |
| -CH₂-N (Ethanol Chain) | ~57.9 ppm | N/A (Part of ring) |
| -CH₂-O (Ethanol Chain) | ~59.3 ppm | ~60-65 ppm |
| Total Unique Carbon Signals | 4 | 6 |
| Key Differentiator | Four signals due to molecular symmetry. | Six unique signals due to the lack of symmetry. |
Note: The ¹³C NMR spectrum is typically proton-decoupled, resulting in singlet peaks for each unique carbon.[1]
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
-
Sample Weight: Weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1]
-
Solvent Selection: Add 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆). Deuterated solvents are crucial to avoid overwhelming solvent signals in the ¹H NMR spectrum.[1] The residual solvent peak can be used for spectral calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.2 ppm for ¹³C).[3]
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the clear solution into an undamaged 8-inch NMR tube, ensuring a sample depth of approximately 4.5 cm.[2]
-
Standard (Optional): An internal standard like tetramethylsilane (TMS) can be added for precise chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition [4][5][6]
-
Instrument: The following parameters are typical for a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8 to 16 scans are usually sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and provide a sensitivity boost via the Nuclear Overhauser Effect (nOe).[7]
-
Pulse Angle: A 30° or 45° pulse angle is recommended to allow for faster repetition rates.[4]
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): May range from several hundred to several thousand scans depending on sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the raw Free Induction Decay (FID) data.
-
Perform phase and baseline corrections to obtain the final spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak or internal standard.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Mandatory Visualization
The following workflow diagram illustrates the logical steps for validating the molecular structure of a 2-(Morpholin-yl)ethanol sample.
Caption: Workflow for NMR-based structural validation of morpholine isomers.
References
comparative analysis of 2-(Morpholin-2-yl)ethanol and its isomers
A Comparative Analysis of 2-(Morpholin-2-yl)ethanol and Its Positional Isomers for Researchers and Drug Development Professionals.
This guide provides a detailed comparative analysis of this compound and its positional isomers, 2-(Morpholin-3-yl)ethanol and 2-(Morpholin-4-yl)ethanol. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the chemical, physical, and biological properties of these compounds. Isomerism plays a critical role in the biological activity and physicochemical properties of molecules, making such comparisons vital for the design and synthesis of new therapeutic agents.
Chemical and Physical Properties
The position of the ethanol substituent on the morpholine ring significantly influences the physical and chemical properties of these isomers. A summary of their key properties is presented in the table below. It is important to note that while extensive experimental data is available for 2-(Morpholin-4-yl)ethanol, some properties for the 2-yl and 3-yl isomers are based on predicted data due to limited published experimental studies.
| Property | This compound | 2-(Morpholin-3-yl)ethanol | 2-(Morpholin-4-yl)ethanol (N-(2-Hydroxyethyl)morpholine) |
| CAS Number | 132995-76-7 | 399580-64-4[1] | 622-40-2[2][3] |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂[1] | C₆H₁₃NO₂[2][4] |
| Molecular Weight | 131.17 g/mol | 131.17 g/mol [1] | 131.17 g/mol [2][4] |
| Appearance | Not specified | Not specified | Clear colorless to pale yellow liquid[3][5] |
| Melting Point | Not specified (HCl salt: 185-190 °C) | Not specified | -1 to 2 °C[4][6] |
| Boiling Point | Not specified | 255.4±20.0 °C (Predicted)[1] | 223-228 °C[4][6] |
| Density | Not specified | 1.019±0.06 g/cm³ (Predicted)[1] | 1.06 - 1.08 g/cm³ at 20-25 °C[4][5] |
| Solubility | Soluble in water (as HCl salt) | Not specified | Miscible with water, ethanol, and ether[3][5] |
| Refractive Index | Not specified | Not specified | 1.466 - 1.4775 at 20-22 °C[4][5][6] |
| pKa | Not specified | Not specified | 14.88±0.10 (Predicted)[3] |
Synthesis and Experimental Protocols
The synthetic routes to these isomers differ based on the position of the ethanol group. 2-(Morpholin-4-yl)ethanol is readily synthesized via nucleophilic substitution, while the synthesis of the 2-yl and 3-yl isomers is more complex, often involving multi-step processes and chiral resolutions.
Synthesis of 2-(Morpholin-4-yl)ethanol
The most common and industrially scalable synthesis of 2-(Morpholin-4-yl)ethanol involves the reaction of morpholine with ethylene oxide or a 2-haloethanol.
Caption: Synthesis of 2-(Morpholin-4-yl)ethanol.
Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)ethanol from Morpholine and 2-Bromoethanol
-
Materials: Morpholine, 2-bromoethanol, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN).
-
Procedure:
-
A mixture of 2-bromoethanol (1 equivalent), morpholine (2 equivalents), and K₂CO₃ (1.5 equivalents) in acetonitrile is prepared in a round-bottom flask.
-
The mixture is refluxed for 3 hours.
-
After cooling to room temperature, the mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The product can be further purified by distillation.
-
Synthesis of this compound and 2-(Morpholin-3-yl)ethanol
The synthesis of this compound and 2-(Morpholin-3-yl)ethanol is less direct. These compounds are often prepared as chiral building blocks in more complex synthetic sequences, for example, in the synthesis of pharmaceutical agents like Aprepitant. The synthesis of the morpholin-2-one and morpholin-3-one cores often serves as a precursor, which can then be modified to introduce the ethanol side chain.
Caption: General synthetic approach for 2- and 3-substituted morpholines.
Experimental Protocol: General Considerations for Chiral Synthesis
The synthesis of enantiomerically pure this compound and 2-(Morpholin-3-yl)ethanol often employs chiral starting materials such as L- or D-amino acids or enantiopure 1,2-amino alcohols.[7][8][9] Catalytic asymmetric methods, including domino reactions, have been developed for the stereoselective synthesis of the morpholin-2-one core.[7][10] Subsequent reduction of the carbonyl group and modification of other functional groups can lead to the desired ethanol derivative.
Biological Activity and Applications
The positional isomerism of the ethanol group on the morpholine ring leads to distinct biological activities and applications.
-
2-(Morpholin-4-yl)ethanol: This isomer is widely used as a building block in the synthesis of pharmaceuticals and dietary supplements.[11][12] It is a derivative of morpholine, which is found in numerous commercial products.[13] 4-(2-Hydroxyethyl)morpholine has been used in the preparation of ester prodrugs of naproxen and has been shown to induce DNA repair in rat hepatocyte primary cultures.[3][6] However, a recent evaluation concluded that it is not genotoxic.[11]
-
This compound and 2-(Morpholin-3-yl)ethanol: These isomers, particularly in their chiral forms, are valuable intermediates in the synthesis of complex, biologically active molecules. The morpholin-2-one and -3-one cores are present in several drugs. For instance, the morpholin-2-one structure is a key component of the antiemetic drug Aprepitant.[7][9] Research has indicated that (R)-2-(Morpholin-3-yl)ethanol hydrochloride has been studied for its potential in enzyme inhibition.[14]
Caption: Applications of 2-(Morpholin-yl)ethanol isomers.
Conclusion
This comparative guide highlights the significant differences between this compound, 2-(Morpholin-3-yl)ethanol, and 2-(Morpholin-4-yl)ethanol. While all share the same molecular formula, their chemical properties, synthetic accessibility, and biological applications are distinct. 2-(Morpholin-4-yl)ethanol is a readily available and well-characterized compound with established uses as a pharmaceutical intermediate. In contrast, the 2-yl and 3-yl isomers are more specialized, often synthesized as chiral building blocks for complex drug molecules. The limited availability of extensive experimental data for this compound and 2-(Morpholin-3-yl)ethanol underscores the need for further research to fully elucidate their properties and potential applications. For researchers in drug discovery and development, an understanding of these isomeric differences is crucial for the rational design and synthesis of novel therapeutic agents.
References
- 1. 2-(Morpholin-3-yl)ethanol CAS#: 399580-64-4 [m.chemicalbook.com]
- 2. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Morpholinoethanol | 622-40-2 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. hnsincere.com [hnsincere.com]
- 6. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]
- 7. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine present as an impurity in pharmaceuticals and nutritional supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine | Exponent [exponent.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Buy (R)-2-(Morpholin-3-yl)ethanol hydrochloride [smolecule.com]
comparing the reactivity of 2-(Morpholin-2-yl)ethanol with other amino alcohols
A Comparative Guide to the Reactivity of 2-(Morpholin-2-yl)ethanol and Other Amino Alcohols
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of amino alcohols is paramount for the synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of this compound with other common amino alcohols, supported by available experimental data.
Introduction to Amino Alcohols
Amino alcohols are bifunctional organic compounds containing both an amine and a hydroxyl group. This dual functionality imparts a versatile chemical reactivity, allowing them to participate in a wide array of transformations.[1] They are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The relative reactivity of the amine and hydroxyl groups can be modulated by the overall structure of the molecule, including the substitution on the nitrogen atom (primary, secondary, or tertiary), the nature of the carbon skeleton, and the presence of steric hindrance.
This guide focuses on comparing the reactivity of this compound, a heterocyclic amino alcohol, with simpler, acyclic counterparts such as ethanolamine, N-methylethanolamine, and diethanolamine in key chemical transformations including acylation, alkylation, oxidation, and cyclization.
Reactivity Profile Comparison
The reactivity of an amino alcohol is a function of the nucleophilicity of the lone pairs on the nitrogen and oxygen atoms. Generally, the amine group is more nucleophilic and more basic than the hydroxyl group.
-
This compound possesses a secondary amine within the morpholine ring and a primary alcohol. The secondary amine is expected to be a good nucleophile. The morpholine ring may introduce some steric hindrance compared to linear amino alcohols.
-
Ethanolamine has a primary amine and a primary alcohol. The primary amine is highly reactive.
-
N-methylethanolamine features a secondary amine and a primary alcohol, making it a close structural analogue for comparing the amine reactivity of this compound.
-
Diethanolamine contains a secondary amine and two primary alcohol groups, offering more sites for reactions involving the hydroxyl group.
Acylation
Acylation is a fundamental reaction for the protection of amine and hydroxyl groups or for the synthesis of amides and esters. The relative reactivity of the amine versus the hydroxyl group is a key consideration.
General Reactivity Trend: In general, the amino group is more nucleophilic than the hydroxyl group and will be acylated preferentially under neutral or basic conditions. To achieve selective O-acylation, the amino group must be protonated under acidic conditions to render it non-nucleophilic.[2]
Experimental Protocol: Chemoselective O-Acetylation of a Hydroxyamino Acid [2]
-
The hydroxyamino acid is dissolved in a mixture of hydrochloric acid and glacial acetic acid.
-
The solution is cooled to 0 °C.
-
Acetyl chloride (in large excess) is added slowly to the reaction mixture.
-
The product, as the crystalline hydrochloride salt, is precipitated by the addition of diethyl ether.
-
The product is isolated by filtration, yielding the O-acetylated product in high purity and yield.
Alkylation
N-alkylation of amino alcohols is a common method for the synthesis of more complex amines. The "borrowing hydrogen" or "hydrogen autotransfer" methodology allows for the use of alcohols as alkylating agents, which is an environmentally benign approach.[3][4]
General Reactivity Trend: Primary and secondary amines are readily alkylated. The reactivity of the amino group in this compound is expected to be comparable to that of other secondary amines like N-methylethanolamine.
Experimental Protocol: Ruthenium-Catalyzed N-Alkylation of an Amino Acid Ester with an Alcohol [5]
-
To a reaction vessel, add the amino acid ester (0.5 mmol), the alcohol (1.5-4 equivalents), the Ruthenium catalyst (0.5 mol%), and a co-catalyst such as diphenyl phosphate in a suitable solvent (e.g., toluene).
-
The reaction mixture is heated at 90-120 °C for 18 hours.
-
After completion of the reaction, the solvent is evaporated, and the product is purified by column chromatography.
Oxidation
The oxidation of amino alcohols can selectively target either the hydroxyl or the amino group, depending on the oxidant and reaction conditions. Oxidation of the primary alcohol group yields an aldehyde or a carboxylic acid.
General Reactivity Trend: The oxidation of primary alcohols to aldehydes can be achieved using mild oxidizing agents to prevent overoxidation to the carboxylic acid. The presence of the amino group can influence the reaction, in some cases affecting catalyst durability.[6] Gold-based catalysts have been shown to be effective for the oxidation of amino alcohols.[6] Another mild and efficient method utilizes trichloroisocyanuric acid in the presence of catalytic TEMPO.[7]
Experimental Protocol: Oxidation of a β-Amino Alcohol to an α-Amino Aldehyde using MnO₂ [8]
-
The β-amino alcohol is dissolved in a suitable organic solvent (e.g., dichloromethane).
-
Commercially available manganese(IV) oxide is added to the solution.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The solid MnO₂ is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the α-amino aldehyde.
A comparative study on the oxidation of ethanolamine and serinol (2-amino-1,3-propanediol) using gold catalysts showed that the presence of the amino group can decrease the durability of the catalyst.[6] The turnover frequency (TOF) for the oxidation of glycerol was generally higher than for serinol, and similarly, the oxidation of ethylene glycol was more efficient than that of ethanolamine under the studied conditions.
Cyclization
Intramolecular cyclization of amino alcohols is a powerful method for the synthesis of heterocyclic compounds such as lactams and cyclic amines.[9] The outcome of the reaction can often be directed by the choice of catalyst and additives.
Experimental Protocol: Ruthenium-Catalyzed Cyclization of Amino Alcohols [10]
-
In a glovebox, a glass liner is charged with Ru₃(CO)₁₂ (0.5 mol%), a phosphine ligand (e.g., CataCXium® PCy, 3 mol%), and cyclohexane (0.6 mL).
-
The mixture is stirred for 10 minutes.
-
The amino alcohol (1 mmol) is added.
-
For selective formation of the cyclic amine, water (1 mmol) is added. For selective formation of the lactam (amide), a hydrogen acceptor such as a ketone is added.
-
The reaction mixture is transferred to a stainless-steel autoclave, which is then heated to 140 °C for a specified time (e.g., 21 hours).
-
The products are analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS).
Comparative Data on the Cyclization of Amino Alcohols
The following table summarizes the results from a study on the ruthenium-catalyzed cyclization of various amino alcohols.
| Starting Amino Alcohol | Additive | Conversion (%) | Cyclic Amine Yield (%) | Lactam Yield (%) |
| 5-amino-1-pentanol | None | 99 | 45 | 54 |
| 5-amino-1-pentanol | Water | 97 | 93 | 4 |
| 5-amino-1-pentanol | Acetone | 98 | 2 | 96 |
| 6-amino-1-hexanol | None | 99 | 24 | 75 |
| 6-amino-1-hexanol | Water | 99 | 89 | 10 |
| 6-amino-1-hexanol | Acetone | 99 | <1 | 98 |
Data extracted from Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2881-2886.[9][10]
This data clearly demonstrates the ability to control the reaction outcome by the use of additives. While this compound was not included in this specific study, its structural features suggest it could undergo analogous transformations.
Signaling Pathways and Biological Activity
Amino alcohols are integral to many biological processes and are key components of signaling molecules. For instance, ethanolamine is a precursor to the phospholipid phosphatidylethanolamine, a major component of cell membranes. Some β-amino alcohol derivatives have been identified as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory responses.[11] Morpholine-containing compounds are found in numerous biologically active molecules and approved drugs.[12] While the specific involvement of this compound in signaling pathways is not well-documented, its structural similarity to biologically active morpholine derivatives suggests potential for biological activity.
Visualizations
Experimental Workflow for Amino Alcohol Cyclization
Caption: Workflow for the Ruthenium-Catalyzed Cyclization of Amino Alcohols.
Toll-Like Receptor 4 (TLR4) Signaling Pathway
Caption: Inhibition of the TLR4 Signaling Pathway by β-Amino Alcohol Derivatives.
Conclusion
While direct quantitative comparisons of the reactivity of this compound are limited in the current literature, its reactivity can be inferred from its structural components. The secondary amine is expected to be readily acylated and alkylated, similar to other secondary amino alcohols. The primary alcohol can be selectively oxidized or participate in cyclization reactions. The choice of reagents and reaction conditions is crucial for achieving selectivity between the amine and hydroxyl groups. The data on amino alcohol cyclization highlights the potential for fine-tuning reaction outcomes. Further kinetic studies are needed to provide a more precise quantitative comparison of the reactivity of this compound with other amino alcohols.
References
- 1. scbt.com [scbt.com]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. research.rug.nl [research.rug.nl]
- 6. mdpi.com [mdpi.com]
- 7. A very mild and chemoselective oxidation of alcohols to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Strategic Advantage of 2-(Morpholin-2-yl)ethanol in Drug Discovery: A Comparative Guide
For researchers and scientists navigating the intricate landscape of drug development, the selection of appropriate chemical scaffolds and linkers is a critical determinant of a drug candidate's success. Among the myriad of building blocks available, 2-(Morpholin-2-yl)ethanol emerges as a promising, albeit underexplored, component for enhancing the developability of novel therapeutics. This guide provides a comprehensive comparison of the theoretical advantages of incorporating the this compound moiety against commonly used alternatives, supported by data on the well-documented benefits of the morpholine scaffold.
The utility of this compound in drug discovery, particularly as a component of linkers in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), can be inferred from the distinct properties of its constituent parts: the morpholine ring and the ethanol linker. The morpholine ring is widely recognized in medicinal chemistry as a "privileged scaffold" due to its capacity to confer favorable physicochemical and pharmacokinetic properties.[1]
Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety
The morpholine heterocycle is a versatile building block that can significantly improve a drug candidate's profile.[2] Its primary advantages lie in its ability to modulate solubility, lipophilicity, and metabolic stability. The presence of the oxygen atom in the morpholine ring enhances its hydrogen bonding capacity and polarity, which can lead to improved aqueous solubility.[3] Simultaneously, the cyclic amine structure provides a balance of lipophilicity, which is crucial for cell permeability.[4] This dual nature allows for fine-tuning of a molecule's overall solubility and permeability profile, a common challenge in drug development.[5][6]
Furthermore, the morpholine ring is generally more metabolically stable than other cyclic amines like piperazine, which can be susceptible to N-dealkylation. This increased stability can lead to a longer in vivo half-life and improved pharmacokinetic profile of the drug candidate.
Comparative Analysis of Linker Components
In the context of drug conjugates such as PROTACs and ADCs, the linker connecting the targeting moiety to the payload is a critical determinant of the overall efficacy and safety.[1][7] The this compound structure can be viewed as a short, hydrophilic linker. Below is a comparative table of its inferred properties against common linker types.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Hydrophobic, flexible | Synthetically simple; High degree of conformational freedom. | Can decrease aqueous solubility of the conjugate. |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible | Enhances aqueous solubility and can reduce aggregation.[8][9][10] | Can be susceptible to in vivo metabolism; May not be optimal for ternary complex formation in PROTACs due to high flexibility.[7] |
| Rigid Linkers (e.g., piperazine, phenyl) | Constrained conformation | Can pre-organize the molecule for optimal target engagement; May improve metabolic stability. | Can be synthetically challenging; Lack of flexibility may hinder productive binding. |
| This compound (Inferred) | Hydrophilic, short, semi-rigid | Improves aqueous solubility due to the morpholine and hydroxyl groups; The morpholine ring offers metabolic stability; Provides a defined spatial orientation. | Limited flexibility may not be suitable for all target-payload combinations; Potential for steric hindrance. |
Experimental Protocols
Hypothetical Protocol for N-Alkylation of a Secondary Amine with this compound
This protocol describes the coupling of a secondary amine-containing molecule (R2NH) with this compound via a "borrowing hydrogen" strategy, a sustainable and atom-economical method.
Materials:
-
Secondary amine (R2NH)
-
This compound
-
Ruthenium-based catalyst (e.g., [Ru(p-cymene)Cl2]2)
-
Anhydrous toluene
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the ruthenium catalyst (2.5 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 15 minutes.
-
Add the secondary amine (1.0 mmol).
-
Add this compound (1.2 mmol).
-
Heat the reaction mixture to 110°C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated product.
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.
Caption: A simplified workflow for the proposed N-alkylation reaction.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 6. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Morpholine Synthesis: Evaluating Alternatives to Traditional Industrial Reagents
The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of approved pharmaceuticals, including the antibiotic linezolid and the cancer therapeutic gefitinib. While industrial synthesis of the parent morpholine is well-established, researchers and drug development professionals often require access to diverse synthetic routes for creating novel, substituted morpholine derivatives. This guide provides a comparative analysis of common and alternative synthetic strategies for constructing the morpholine ring, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to inform your selection of the most suitable method.
The traditional industrial production of morpholine primarily relies on the dehydration of diethanolamine or the reaction of diethylene glycol with ammonia. These methods, while cost-effective for large-scale synthesis of the parent compound, often involve harsh conditions such as high temperatures and pressures, and may not be suitable for the synthesis of complex or sensitive substituted morpholines. This guide explores alternative reagents and methodologies that can offer milder reaction conditions, improved yields, and greater functional group tolerance, which are critical considerations in a research and drug development setting.
Comparative Analysis of Morpholine Synthesis Routes
The selection of a synthetic route to a target morpholine derivative is a critical decision in the drug development process, with significant implications for yield, purity, and scalability. The following table summarizes the quantitative data from various prominent methods for morpholine synthesis, providing a clear comparison of their performance.
| Method | Starting Materials | Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Yield (%) | Key Advantages | Key Disadvantages |
| Dehydration of Diethanolamine | Diethanolamine | Sulfuric Acid | 150-160 | 10-25 | 70-90 | Low-cost starting material. | High temperature and pressure required; corrosive acid. |
| Amination of Diethylene Glycol | Diethylene Glycol, Ammonia | Hydrogen, Nickel-based catalyst | 150-230 | 20 | 70-90 | Readily available starting materials. | High pressure and temperature; requires specialized equipment. |
| From Bis(2-chloroethyl) ether | Bis(2-chloroethyl) ether, Ammonia | - | 100 | 2.7-3.4 | ~75 | - | Corrosive and hazardous starting material. |
| Intramolecular Reductive Amination | Chiral Amino Alcohols | Not specified | Not specified | Not specified | 60-90 | Access to chiral, substituted morpholines. | Multi-step process; may require protecting groups. |
| Palladium-Catalyzed Cyclization | N-Allyl-protected Amino Alcohols | Pd(OAc)2/TPPTS | 80 | - | 95 | Mild conditions; high yield. | Cost of palladium catalyst; requires specific protecting groups. |
| Intramolecular Hydroamination | Amino Alcohols | Gold or other transition metal catalysts | Not specified | Not specified | High | Atom-economical. | Catalyst cost and sensitivity. |
Reaction Pathways and Mechanisms
The synthesis of the morpholine ring can be achieved through several distinct chemical transformations. The diagrams below, generated using the DOT language, illustrate the core logic of key synthetic pathways.
Caption: Dehydration of diethanolamine to form morpholine.
Caption: Synthesis of morpholine via amination of diethylene glycol.
Detailed Experimental Protocols
The following sections provide detailed experimental methodologies for key morpholine synthesis routes. These protocols are intended to serve as a starting point for laboratory work and may require optimization based on the specific substrate and desired scale.
1. Morpholine Synthesis via Dehydration of Diethanolamine
This protocol describes the laboratory-scale synthesis of morpholine from diethanolamine using sulfuric acid as a catalyst.
-
Materials: Diethanolamine (DEA), concentrated sulfuric acid (98%), sodium hydroxide (NaOH), distillation apparatus, heating mantle, dropping funnel.
-
Procedure:
-
In a round-bottom flask equipped with a distillation setup, place 1 mole of diethanolamine.
-
Slowly add 0.5 moles of concentrated sulfuric acid dropwise while cooling the flask in an ice bath to control the exothermic reaction.
-
Once the addition is complete, heat the mixture to 150-160 °C. Water and morpholine will begin to distill over.
-
Continue the distillation until no more product is collected.
-
The distillate will contain morpholine, water, and some unreacted diethanolamine. Neutralize the distillate with a concentrated solution of sodium hydroxide.
-
Perform a final fractional distillation to isolate pure morpholine. The boiling point of morpholine is approximately 129 °C.
-
2. Palladium-Catalyzed Intramolecular Cyclization for Substituted Morpholines
This method is suitable for the synthesis of N-substituted morpholines under mild conditions.
-
Materials: N-allyl-protected amino alcohol, Palladium(II) acetate (Pd(OAc)2), TPPTS (tris(3-sulfophenyl)phosphine trisodium salt), solvent (e.g., acetonitrile/water), reaction vessel.
-
Procedure:
-
Dissolve the N-allyl-protected amino alcohol substrate in a suitable solvent system (e.g., a mixture of acetonitrile and water).
-
Add the palladium catalyst (Pd(OAc)2) and the TPPTS ligand to the reaction mixture.
-
Heat the mixture to 80 °C and stir for the required reaction time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired substituted morpholine.
-
Experimental Workflow for Method Selection
The process of selecting an appropriate synthetic route for a target morpholine derivative involves several stages of evaluation. The following diagram outlines a logical workflow for this decision-making process.
Caption: A logical workflow for selecting and optimizing a morpholine synthesis route.
A Comparative Guide to the Biological Activity of 2-(Morpholin-2-yl)ethanol Derivatives and Related Morpholine Compounds
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. This guide provides a comparative overview of the biological activities of morpholine derivatives, with a particular focus on anticancer and antimicrobial properties. While direct comparative studies on a series of 2-(Morpholin-2-yl)ethanol derivatives are limited in the readily available scientific literature, this document synthesizes data from various studies on structurally related morpholine-containing compounds to offer valuable insights for researchers in the field. The data presented herein is intended to serve as a resource for structure-activity relationship (SAR) studies and to guide the design of novel therapeutic agents.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various morpholine derivatives as reported in the scientific literature.
Table 1: Anticancer Activity of Morpholine Derivatives
A significant body of research has focused on the cytotoxic effects of morpholine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this activity.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine Substituted Quinazolines | AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [1] |
| AK-3 | MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [1] | |
| AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [1] | |
| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [1] | |
| AK-10 | MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [1] | |
| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [1] | |
| 2-Morpholino-4-anilinoquinolines | Compound 3c | HepG2 (Hepatocellular Carcinoma) | 11.42 | [2] |
| Compound 3d | HepG2 (Hepatocellular Carcinoma) | 8.50 | [2] | |
| Compound 3e | HepG2 (Hepatocellular Carcinoma) | 12.76 | [2] | |
| Morpholine-Substituted Tetrahydroquinolines | Compound 10e | A549 (Lung Carcinoma) | 0.033 ± 0.003 | [3] |
| Compound 10h | MCF-7 (Breast Adenocarcinoma) | 0.087 ± 0.007 | [3] | |
| Compound 10d | A549 (Lung Carcinoma) | 0.062 ± 0.01 | [3] | |
| Compound 10d | MCF-7 (Breast Adenocarcinoma) | 0.58 ± 0.11 | [3] | |
| Compound 10d | MDA-MB-231 (Breast Adenocarcinoma) | 1.003 ± 0.008 | [3] |
Table 2: Antimicrobial Activity of Morpholine Derivatives
Morpholine derivatives have also demonstrated promising activity against various microbial pathogens. The Kirby-Bauer disk diffusion method is a widely used qualitative and semi-quantitative technique to assess antimicrobial susceptibility.
| Compound Class | Specific Derivative | Microorganism | Zone of Inhibition (mm) | Reference |
| Novel Morpholine Derivatives | Compound 6a | Staphylococcus aureus | 18 | [4] |
| Compound 6a | Bacillus subtilis | 16 | [4] | |
| Compound 6a | Escherichia coli | 15 | [4] | |
| Compound 6a | Pseudomonas aeruginosa | 12 | [4] | |
| 2-Phenyl-quinoline-4-carboxylic Acid Derivatives with Morpholine | Compound 5a4 | Staphylococcus aureus | Not specified, MIC = 64 µg/mL | [5] |
| Compound 5a7 | Escherichia coli | Not specified, MIC = 128 µg/mL | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.
Kirby-Bauer Disk Diffusion Assay for Antimicrobial Activity
This method tests the susceptibility of bacteria to antibiotics or other antimicrobial agents.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture in broth
-
Sterile filter paper disks (6 mm diameter)
-
Test compounds at known concentrations
-
Standard antibiotic disks (positive control)
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a pure culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.
-
Disk Application: Aseptically place sterile filter paper disks impregnated with the test compounds and control antibiotics onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no bacterial growth (zone of inhibition) around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
Mandatory Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel morpholine derivatives.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 4. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]
Spectroscopic Comparison of 2-(Morpholin-2-yl)ethanol and its Starting Materials: A Guide for Researchers
A detailed spectroscopic analysis of 2-(Morpholin-2-yl)ethanol and its synthetic precursors, morpholine and 2-chloroethanol, is presented. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their characteristic spectral features, supported by experimental data and protocols.
This publication aims to serve as a practical reference for the identification and characterization of this compound, a C-substituted morpholine derivative of interest in medicinal chemistry and organic synthesis. By juxtaposing its spectroscopic data with that of its readily available starting materials, morpholine and 2-chloroethanol, this guide facilitates a deeper understanding of the structural changes occurring during synthesis and provides a baseline for quality control and structural verification.
Synthetic Pathway Overview
The synthesis of this compound from morpholine and 2-chloroethanol is a multi-step process. A plausible synthetic route involves the initial protection of the morpholine nitrogen, followed by lithiation and subsequent reaction with an appropriate electrophile to introduce the ethanol side chain at the C-2 position, and finally deprotection. The following diagram illustrates a hypothetical synthetic workflow.
Figure 1: Hypothetical synthetic pathway for this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its starting materials. Please note that while extensive experimental data is available for morpholine and 2-chloroethanol, the data for this compound is limited in the public domain and is presented here as predicted or representative values.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Morpholine | H-2, H-6 (-O-CH₂-) | ~3.73 | t |
| H-3, H-5 (-N-CH₂-) | ~2.87 | t | |
| N-H | Variable (broad s) | ||
| 2-Chloroethanol | -CH₂-Cl | ~3.75 | t |
| -CH₂-OH | ~3.85 | t | |
| -OH | Variable (broad s) | ||
| This compound (Predicted) | Morpholine Ring Protons | 2.5 - 4.0 | m |
| -CH₂-CH₂-OH | 3.5 - 3.8 | m | |
| -OH | Variable (broad s) | ||
| N-H | Variable (broad s) |
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| Morpholine | C-2, C-6 (-O-CH₂) | ~67.2 |
| C-3, C-5 (-N-CH₂) | ~45.9 | |
| 2-Chloroethanol | -CH₂-Cl | ~45.0 |
| -CH₂-OH | ~62.5 | |
| This compound (Predicted) | C-2 (Morpholine) | 65 - 75 |
| C-3, C-5 (Morpholine) | 45 - 55 | |
| C-6 (Morpholine) | 65 - 75 | |
| -CH₂- (Ethanol) | 35 - 45 | |
| -CH₂-OH (Ethanol) | 60 - 70 |
IR Spectroscopic Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Morpholine | N-H stretch | 3300 - 3500 | Medium, Sharp |
| C-H stretch (alkane) | 2850 - 2960 | Strong | |
| C-O-C stretch (ether) | 1070 - 1150 | Strong | |
| 2-Chloroethanol | O-H stretch | 3200 - 3600 | Strong, Broad |
| C-H stretch (alkane) | 2850 - 2960 | Strong | |
| C-O stretch (alcohol) | 1050 - 1150 | Strong | |
| C-Cl stretch | 650 - 850 | Strong | |
| This compound | O-H stretch | 3200 - 3600 | Strong, Broad |
| N-H stretch | 3300 - 3500 | Medium, Sharp | |
| C-H stretch (alkane) | 2850 - 2960 | Strong | |
| C-O-C stretch (ether) | 1070 - 1150 | Strong | |
| C-O stretch (alcohol) | 1050 - 1150 | Strong |
Mass Spectrometry Data
Table 4: Mass Spectrometry Fragmentation Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Morpholine | 87 | 86, 57, 42, 30 |
| 2-Chloroethanol | 80, 82 (isotope peak) | 49, 31 |
| This compound | 131 | Predicted fragments: 100 (M-CH₂OH), 86, 57 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of the compounds is as follows:
Figure 2: General workflow for NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
The following outlines a typical procedure for obtaining an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory:
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Perform baseline correction and peak picking.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.
Gas Chromatography-Mass Spectrometry (GC-MS)
A general protocol for GC-MS analysis is provided below. For morpholine and its derivatives, derivatization may be necessary to improve volatility.[1]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 10 µg/mL.
-
Instrument Setup:
-
Injector: Set to a temperature of 250 °C.
-
Oven Program: A typical program might start at 50 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Set the scan range to m/z 30-300.
-
-
Injection: Inject a 1 µL aliquot of the sample into the GC.
-
Data Analysis: Identify the peaks in the chromatogram and analyze the corresponding mass spectra to determine the fragmentation patterns.
Conclusion
This guide provides a foundational spectroscopic comparison of this compound and its precursors, morpholine and 2-chloroethanol. The tabulated data and outlined protocols offer a valuable resource for researchers engaged in the synthesis, characterization, and analysis of this and related compounds. While experimental data for the C-substituted product remains elusive in publicly accessible databases, the provided information serves as a robust starting point for its identification and further investigation. Researchers are encouraged to contribute to the scientific literature by publishing comprehensive analytical data for novel compounds like this compound to facilitate future research endeavors.
References
Navigating the Synthesis of 2-(Morpholin-2-yl)ethanol: A Cost-Benefit Analysis of Plausible Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of proposed synthetic routes for 2-(Morpholin-2-yl)ethanol, a valuable morpholine derivative. Due to a scarcity of direct literature on its synthesis, this analysis explores plausible, chemically sound pathways, evaluating them based on potential yield, cost of starting materials, and overall process complexity.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a morpholine ring substituted at the 2-position with a hydroxyethyl group, offers a unique scaffold for the development of novel molecules. However, a significant challenge in its utilization is the lack of well-documented and optimized synthetic procedures. This guide aims to bridge this gap by proposing and evaluating several potential synthetic routes, providing a framework for researchers to select a strategy that best aligns with their cost, time, and resource constraints.
Proposed Synthetic Pathways
Three primary synthetic strategies are proposed and analyzed, starting from readily available precursors:
-
Route 1: Cyclization of a Serinol Derivative
-
Route 2: Reductive Amination Approach
-
Route 3: Alkylation of a Pre-formed Morpholine Precursor
A detailed breakdown of each route, including experimental protocols for key steps based on analogous reactions, is provided below.
Route 1: Cyclization of a Serinol Derivative
This route utilizes the chiral pool starting material, serinol (2-amino-1,3-propanediol), to construct the morpholine ring.
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 1 starting from Serinol.
Experimental Protocols for Key Steps (Route 1)
-
N-Boc Protection of Serinol: To a solution of serinol in a suitable solvent (e.g., dichloromethane or a biphasic mixture with water), a base such as triethylamine or sodium bicarbonate is added. Di-tert-butyl dicarbonate (Boc-anhydride) is then added portion-wise at 0 °C, and the reaction is stirred at room temperature until completion. Standard aqueous workup and extraction, followed by solvent evaporation, typically yield the N-Boc protected serinol in high purity.
-
Reductive Amination with Chloroacetaldehyde: The N-Boc-serinol is dissolved in a protic solvent like methanol. Chloroacetaldehyde (or its dimethyl acetal, which is more stable and can be hydrolyzed in situ) is added, followed by a reducing agent such as sodium borohydride in a controlled manner. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted.
-
Intramolecular Cyclization: The resulting amino diol can be cyclized under various conditions. A Mitsunobu reaction, employing triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), can effect the intramolecular dehydration. Alternatively, an Appel-type reaction using a phosphine and a halogen source could also be employed to form the cyclic ether.
-
N-Boc Deprotection: The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the final product as its corresponding salt.
Cost-Benefit Analysis of Route 1
| Factor | Analysis |
| Cost of Starting Materials | Serinol is a relatively inexpensive starting material. The other key reagents, such as Boc-anhydride, chloroacetaldehyde, and sodium borohydride, are also commercially available at reasonable prices. |
| Number of Steps | This is a multi-step synthesis (four steps), which can lead to a lower overall yield and increased labor costs. |
| Yield and Purity | Each step is expected to proceed with moderate to high yield based on analogous reactions in the literature. However, the accumulation of losses over four steps might result in a modest overall yield. Purification at each step is likely necessary, potentially involving column chromatography. |
| Scalability | The reactions involved are generally scalable. However, the use of reagents like DEAD/DIAD in the Mitsunobu reaction can pose safety and purification challenges on a large scale. |
| Stereochemistry | If starting with a specific enantiomer of serinol, this route offers the potential to synthesize an enantiomerically pure final product. |
Route 2: Reductive Amination of a Dioxane Derivative
This approach involves the reductive amination of a commercially available or readily synthesized dioxane derivative.
Logical Workflow for Route 2
Caption: Synthetic pathway for Route 2 starting from Glyceraldehyde Acetonide.
Experimental Protocols for Key Steps (Route 2)
-
Chain Extension of Glyceraldehyde Acetonide: A Horner-Wadsworth-Emmons reaction of glyceraldehyde acetonide with a phosphonate ylide, such as triethyl phosphonoacetate, followed by catalytic hydrogenation of the resulting α,β-unsaturated ester, and subsequent reduction of the ester with a strong reducing agent like lithium aluminum hydride (LiAlH4), would yield the two-carbon extended alcohol.
-
Oxidation to Aldehyde: The primary alcohol is then oxidized to the corresponding aldehyde using standard methods such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Reductive Amination and Deprotection/Cyclization: The aldehyde is subjected to reductive amination with ethanolamine using a reducing agent like sodium cyanoborohydride. The resulting secondary amine, upon treatment with acid, would lead to the deprotection of the acetonide and subsequent intramolecular cyclization to form the morpholine ring.
Cost-Benefit Analysis of Route 2
| Factor | Analysis |
| Cost of Starting Materials | Glyceraldehyde acetonide is a moderately priced starting material. The multi-step conversion to the key aldehyde intermediate involves several reagents, increasing the overall cost. |
| Number of Steps | This route also involves multiple steps, similar to Route 1. |
| Yield and Purity | The Wittig and reduction steps are generally high-yielding. Oxidation can sometimes lead to over-oxidation and require careful control. The final reductive amination and cyclization cascade could be efficient, but optimization would be necessary. |
| Scalability | The use of strong reducing agents like LiAlH4 and oxidizing agents like PCC can be problematic on a large scale due to safety and waste disposal concerns. |
| Stereochemistry | Starting with a chiral glyceraldehyde acetonide would allow for the synthesis of an enantiomerically enriched product. |
Route 3: N-Alkylation of 2-(Hydroxymethyl)morpholine
This route proposes the synthesis of a pre-formed morpholine ring followed by the introduction of the ethanol side chain.
Logical Workflow for Route 3
Caption: Synthetic pathway for Route 3 starting from N-Boc-2-(hydroxymethyl)morpholine.
Experimental Protocols for Key Steps (Route 3)
-
Oxidation of N-Boc-2-(hydroxymethyl)morpholine: The commercially available N-Boc-2-(hydroxymethyl)morpholine can be oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane or by a Swern oxidation to avoid over-oxidation.
-
One-Carbon Homologation: The aldehyde can be converted to the terminal alkene via a Wittig reaction using methylenetriphenylphosphorane. Subsequent hydroboration-oxidation of the alkene would yield the primary alcohol, thus extending the side chain by one carbon.
-
N-Boc Deprotection: Similar to Route 1, the N-Boc group is removed under acidic conditions to afford the final product.
Cost-Benefit Analysis of Route 3
| Factor | Analysis |
| Cost of Starting Materials | N-Boc-2-(hydroxymethyl)morpholine is a relatively expensive starting material, which is a significant drawback of this route. |
| Number of Steps | This route involves three steps from the advanced intermediate. |
| Yield and Purity | Each of these transformations is generally high-yielding and well-established in organic synthesis. Purification would be required at each stage. |
| Scalability | The Wittig reaction and hydroboration-oxidation are scalable processes. The use of Dess-Martin periodinane can be costly and generate significant waste on a large scale. |
| Stereochemistry | The stereochemistry is set by the starting material, N-Boc-2-(hydroxymethyl)morpholine, which is available in both racemic and enantiomerically pure forms. |
Comparative Summary of Synthesis Routes
| Route | Starting Material(s) | Number of Steps | Estimated Overall Yield | Key Cost Drivers | Key Benefits | Key Drawbacks |
| 1 | Serinol, Chloroacetaldehyde | 4 | Low to Moderate | Reagents for cyclization (e.g., DEAD/DIAD), multiple purification steps | Inexpensive starting material, potential for high enantiopurity | Multiple steps, potentially challenging cyclization on a large scale |
| 2 | Glyceraldehyde Acetonide | ~4 | Low to Moderate | Multi-step preparation of the aldehyde intermediate, strong reducing/oxidizing agents | Utilizes a chiral pool starting material | Use of hazardous reagents, potentially complex reaction sequence |
| 3 | N-Boc-2-(hydroxymethyl)morpholine | 3 | Moderate to High | High cost of the starting material | Fewer steps from an advanced intermediate, well-established reactions | High initial cost of the starting material |
Conclusion and Recommendation
Based on this preliminary analysis, Route 1, starting from serinol, appears to be the most cost-effective option for the synthesis of this compound, particularly if a high volume of the material is required. While it involves more steps than Route 3, the significantly lower cost of the starting material provides a substantial economic advantage. The key challenge in Route 1 lies in the optimization of the intramolecular cyclization step to ensure a high yield and to develop a scalable and safe protocol.
Route 3 is a viable, albeit more expensive, alternative, especially for the rapid synthesis of smaller quantities for initial research and development. The higher cost of the starting material is offset by the fewer number of steps and the use of well-understood and reliable reactions.
Route 2 presents a conceptually interesting approach but is likely the least practical due to the combination of a multi-step sequence and the use of hazardous reagents.
Ultimately, the choice of the optimal synthesis route will depend on the specific needs of the research or development program, including the required quantity of the final product, the available budget, and the technical capabilities for process development and scale-up. Further experimental validation and optimization of these proposed routes are necessary to determine the most efficient and economical pathway for the synthesis of this compound.
Assessing the Purity of Synthesized 2-(Morpholin-2-yl)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methods used to assess the purity of synthesized 2-(Morpholin-2-yl)ethanol, a C-substituted morpholine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct comparative studies, this guide also presents a logical comparison with structurally similar alternatives, highlighting the general characteristics of their respective scaffolds. It is crucial to distinguish this compound from its more common N-substituted isomer, 4-(2-hydroxyethyl)morpholine, as their chemical and biological properties differ.
Purity Assessment of this compound
The purity of synthesized this compound is paramount for its application as a building block in drug discovery and other areas of chemical synthesis. While specific quantitative data for the synthesized target compound is scarce in publicly available literature, its purity can be reliably determined using standard analytical techniques employed for similar morpholine derivatives. The primary methods for purity assessment are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Table 1: Analytical Methods for Purity Determination of Morpholine Derivatives
| Analytical Technique | Typical Purity Achieved | Key Parameters to Monitor |
| Gas Chromatography-Mass Spectrometry (GC-MS) | >98% | Peak purity, presence of starting materials, by-products from side reactions. |
| High-Performance Liquid Chromatography (HPLC-UV) | >99% | Peak area percentage, retention time consistency, presence of impurities. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Qualitative assessment, can be quantitative (qNMR) | Chemical shifts, integration of signals, absence of impurity signals.[1] |
Comparison with Structural Alternatives
In the absence of direct performance data for this compound in specific applications, a comparison with its structural analogs can provide valuable insights for researchers. The selection of an appropriate building block often depends on the desired physicochemical properties and biological activity of the final molecule. The most logical comparators are its piperidine and thiomorpholine counterparts.
Table 2: Conceptual Comparison of this compound and Its Structural Analogs
| Feature | This compound | 2-(Piperidin-2-yl)ethanol | 2-(Thiomorpholin-2-yl)ethanol |
| Scaffold | Morpholine | Piperidine | Thiomorpholine |
| Key Structural Difference | Oxygen heteroatom in the ring | All-carbon ring (except for the nitrogen) | Sulfur heteroatom in the ring |
| General Physicochemical Properties | Generally more polar and water-soluble due to the ether oxygen.[2] | More lipophilic compared to morpholine analog.[2][3] | Lipophilicity between morpholine and piperidine analogs; potential for metabolism at the sulfur atom.[4][5] |
| Pharmacological Profile (General) | The morpholine ring is a privileged structure in medicinal chemistry, often associated with improved pharmacokinetic properties.[6] It can be found in drugs with a wide range of activities.[7] | The piperidine scaffold is also a key motif in many natural alkaloids and synthetic drugs, with a broad spectrum of biological activities.[3][8] | Thiomorpholine derivatives have shown diverse biological activities, including antioxidant and hypolipidemic effects.[4][5] |
| Synthetic Accessibility | Can be synthesized from amino alcohols.[5] | Can be synthesized from corresponding pyridine derivatives. | Can be synthesized via various routes, including from cysteamine.[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for morpholine and its derivatives and can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
This method is suitable for identifying and quantifying volatile impurities in the synthesized product.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 30-400.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
-
Inject 1 µL of the prepared sample into the GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method is ideal for quantifying the purity of the final product and detecting non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 5% acetonitrile, hold for 2 minutes.
-
Linearly increase to 95% acetonitrile over 10 minutes.
-
Hold at 95% acetonitrile for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the synthesized compound at a concentration of 1 mg/mL in the mobile phase.
-
Perform serial dilutions to create calibration standards if quantitative analysis of impurities is required.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and purity assessment of this compound and the logical relationship between the compound and its structural analogs.
Caption: General workflow for the synthesis and purity assessment of this compound.
Caption: Structural relationship between this compound and its key analogs.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 3. researchgate.net [researchgate.net]
- 4. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of 2-(Morpholin-2-yl)ethanol Derivatives: A Guide for Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity and selectivity of novel 2-(Morpholin-2-yl)ethanol derivatives. In the absence of specific public data for this chemical series, this document outlines established methodologies and best practices by drawing parallels with well-characterized morpholine-containing drugs, such as kinase inhibitors and CNS-targeted agents. The objective is to equip research and development teams with the necessary tools to build a robust selectivity profile for their compounds, a critical step in preclinical evaluation.
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated to optimize physicochemical properties, metabolic stability, and target engagement.[1][2] However, its presence can also lead to interactions with unintended biological targets, resulting in off-target effects. A thorough understanding of a compound's cross-reactivity is paramount for predicting its therapeutic window and potential liabilities.[3]
Data Presentation: Comparative Selectivity Profiles
Quantitative assessment of a compound's interaction with a panel of off-targets is crucial. The data should be presented in a clear and standardized format to facilitate comparison between derivatives and against known reference compounds.
Table 1: Kinase Selectivity Profile of a Hypothetical this compound Derivative (Compound X)
This table illustrates how to present data from a broad kinase screen, such as a KINOMEscan® assay.[4][5] The data is typically shown as the percentage of control, where a lower number signifies stronger binding, or as a dissociation constant (Kd).
| Kinase Target | Primary Target | % Control @ 1µM | Kd (nM) | Kinase Group |
| EGFR | Yes | 5 | 15 | TK |
| VEGFR2 | No | 85 | >1000 | TK |
| ABL1 | No | 92 | >1000 | TK |
| SRC | No | 78 | 850 | TK |
| p38α | No | 95 | >1000 | CMGC |
| ROCK1 | No | 60 | 500 | AGC |
| GAK | No | 45 | 300 | Other |
| RICK | No | 50 | 400 | TKL |
Data is hypothetical and for illustrative purposes.
Table 2: Off-Target Liability Profile from a Radioligand Binding Assay Panel
This table provides a template for presenting data from a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. Data is typically presented as percent inhibition at a single high concentration.
| Target | Target Class | % Inhibition @ 10µM | Ki (nM) |
| NET (Norepinephrine Transporter) | Transporter | 8 | >1000 |
| SERT (Serotonin Transporter) | Transporter | 5 | >1000 |
| DAT (Dopamine Transporter) | Transporter | 3 | >1000 |
| Adrenergic α1A | GPCR | 12 | >1000 |
| Adrenergic β2 | GPCR | 7 | >1000 |
| Muscarinic M1 | GPCR | 2 | >1000 |
| Histamine H1 | GPCR | 9 | >1000 |
| hERG | Ion Channel | 15 | >1000 |
Data is hypothetical and for illustrative purposes. Ki values are determined for hits that show significant inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of a reliable cross-reactivity assessment. Below are methodologies for key assays.
Radioligand Binding Assay for Off-Target Screening
This assay is a cornerstone for evaluating the interaction of a test compound with a wide array of receptors, channels, and transporters.[2][6] It measures the ability of a test compound to displace a specific radiolabeled ligand from its target.[7]
Objective: To determine the binding affinity (Ki) of a test compound for a panel of off-targets.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A specific high-affinity radioligand for each target (e.g., [³H]-ligand).
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (target-specific).
-
96-well microplates.
-
Glass fiber filters (pre-treated with polyethyleneimine to reduce non-specific binding).[7]
-
Scintillation cocktail and a scintillation counter (e.g., MicroBeta counter).[7]
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound.[1]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.[1]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Kinome-Wide Competition Binding Assay (e.g., KINOMEscan®)
For compounds potentially targeting kinases, a broad profiling assay is essential to understand their selectivity across the kinome. The KINOMEscan® platform is a competition binding assay that quantitatively measures the interaction of a compound with hundreds of kinases.[4][8]
Objective: To determine the binding affinities (Kd values) or percent inhibition of a test compound against a large panel of kinases.
Principle: The assay relies on the competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of the DNA tag.[4][5]
Methodology:
-
Kinase Preparation: A large panel of human kinases are expressed and tagged with a unique DNA identifier.[5]
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support.[5]
-
Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound competes for binding to the kinase's ATP-binding site.[5]
-
Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified by qPCR. A lower qPCR signal indicates that the test compound has displaced the kinase from the immobilized ligand, signifying a stronger interaction.[4]
-
Data Analysis: Results are reported as a percentage of the vehicle control, where a lower percentage indicates stronger binding. For dose-response experiments, the data is used to calculate the dissociation constant (Kd).[4][9]
Mandatory Visualizations
Diagrams are provided to illustrate a hypothetical signaling pathway that could be modulated by a this compound derivative targeting a receptor tyrosine kinase, and a typical experimental workflow for cross-reactivity screening.
Caption: Hypothetical signaling pathway of a kinase inhibitor.
Caption: Workflow for cross-reactivity profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chayon.co.kr [chayon.co.kr]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-(Morpholin-2-yl)ethanol
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as 2-(Morpholin-2-yl)ethanol, is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling. It can cause serious eye damage, skin irritation, and respiratory tract irritation.[1][2][3] Additionally, it may lead to skin sensitization upon contact.[1] Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye contact.[1][2]
-
Hand Protection: Wear chemical-resistant gloves, such as PVC, to avoid skin contact.[1]
-
Protective Clothing: Appropriate protective clothing should be worn to prevent skin exposure.[1][2]
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be necessary. However, if vapors or mists are generated, a NIOSH or European Standard EN 149 approved respirator should be used.[2]
Quantitative Hazard Data
To better understand the risk profile of this compound, the following hazard ratings are provided, as found in its Safety Data Sheet.[1]
| Hazard Category | CHEMWATCH Rating (Min/Nil=0, Low=1, Moderate=2, High=3, Extreme=4) |
| Flammability | 1 (Low) |
| Toxicity | 0 (Minimal/Nil) |
| Body Contact | 3 (High) |
| Reactivity | 1 (Low) |
| Chronic | 2 (Moderate) |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for safety and regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.[1]
1. Waste Collection and Storage:
-
Container: Collect waste this compound in a designated, properly labeled, and sealed container.[1] Metal cans or drums are often recommended.[1]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1][2] Ensure the storage area is secure and accessible only to authorized personnel.
2. Spill Management:
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spills:
-
Remove all ignition sources from the area.[1]
-
Ventilate the area of the spill.
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).
-
Place the absorbent material into a suitable container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate all personnel from the immediate area and move upwind.[1]
-
Alert your institution's emergency responders or safety office immediately, providing them with the location and nature of the hazard.[1]
-
Prevent the spill from entering drains or waterways.
-
Only trained personnel with the appropriate PPE and equipment should attempt to clean up a major spill.
-
3. Final Disposal:
-
Do Not Pour Down the Drain: this compound should not be disposed of down the sink.[4] This can lead to environmental contamination and may be in violation of local regulations.
-
Approved Waste Disposal Facility: The collected waste must be disposed of through an approved and licensed hazardous waste disposal facility.[5] These facilities are equipped to handle and treat chemical waste in an environmentally responsible manner.
-
Regulatory Compliance: It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities comply with all applicable local, state, and federal regulations.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always refer to your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the chemical .
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 2-Morpholinoethanol(622-40-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for 2-(Morpholin-2-yl)ethanol
This guide provides essential safety and logistical information for the handling and disposal of 2-(Morpholin-2-yl)ethanol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper chemical management.
Chemical Properties and Hazards
This compound is a hazardous substance that requires careful handling to prevent adverse health effects. It is a primary alcohol and a tertiary amino compound. Key hazards include the risk of serious eye damage, skin irritation, and respiratory system irritation.[1][2] It may also cause skin sensitization upon contact.[1] The compound is combustible and can emit toxic fumes, including nitrogen oxides and carbon monoxide, when heated to decomposition.[1][3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C6H13NO2 | [2][4] |
| Molecular Weight | 131.18 g/mol | [2] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 264°F (129°C) | [5] |
| Flash Point | 98°F (36.7°C) (open cup) | [5] |
| Solubility | Miscible in water | [5] |
Operational Plan for Handling
Strict adherence to the following operational procedures is mandatory to minimize exposure and ensure safety.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6]
-
Use explosion-proof electrical and ventilating equipment.[7]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[2][6][8] Standard safety glasses are not sufficient.
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[2][6]
3. Handling Procedures:
-
Avoid all personal contact with the chemical, including inhalation of vapors.[1]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][9]
-
Ground and bond containers when transferring the material to prevent static discharge.[8]
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][3]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
-
Spills:
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
This compound is considered a hazardous waste. All waste materials contaminated with this chemical must be handled as such.
2. Waste Collection and Storage:
-
Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials.
3. Disposal Method:
-
Do not dispose of this chemical down the drain.[1]
-
All chemical waste must be disposed of through a licensed chemical waste disposal company.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
-
Recycling or reclamation may be an option; consult the manufacturer or a licensed waste management authority for possibilities.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 2-Morpholinoethanol(622-40-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. solventsandpetroleum.com [solventsandpetroleum.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

